1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(oxetan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLCZBSKWTPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137931-24-7 | |
| Record name | 1-(oxetan-3-yl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Chemical Structure, Properties, and Application of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, optimizing the fraction of sp³-hybridized carbons (
Chemical Identity & Physicochemical Profiling
The utility of 1-(oxetan-3-yl)-1H-pyrazol-3-amine stems from its highly favorable physicochemical profile, which aligns with Lipinski’s Rule of Five while offering a low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
| Property | Value | Structural Significance |
| Chemical Name | 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | N/A |
| CAS Number | 2137931-24-7 | Commercial registry identifier . |
| Molecular Formula | C₆H₉N₃O | High heteroatom-to-carbon ratio. |
| Molecular Weight | 139.16 g/mol | Highly efficient ligand efficiency (LE) potential. |
| LogP (Predicted) | ~0.036 | Highly hydrophilic; prevents non-specific lipophilic binding. |
| Topological Polar Surface Area | 53.07 Ų | Excellent membrane permeability profile. |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates robust target-site anchoring. |
| Rotatable Bonds | 1 | Low entropic penalty upon target binding. |
Mechanistic Rationale: The Synergy of Oxetane and Pyrazole
The architectural design of 1-(oxetan-3-yl)-1H-pyrazol-3-amine is not arbitrary; it is a calculated fusion of two highly functional motifs designed to overcome common pharmacokinetic and pharmacodynamic bottlenecks.
The Pyrazole-3-amine Core: Precision Hinge Binding
The pyrazole-3-amine scaffold is a staple in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK, PI3Kδ, and RIPK2) . The primary amine and the adjacent sp²-hybridized pyrazole nitrogen create a bidentate hydrogen-bond donor-acceptor pair. This geometry perfectly mimics the N1 and N6 atoms of the adenine ring in ATP, allowing the molecule to anchor deeply into the highly conserved hinge region of the kinase active site.
The Oxetane Motif: Bioisosterism and Metabolic Shielding
Appending an oxetane ring at the N1 position directs the vector toward the solvent-exposed region or specific hydrophilic sub-pockets. According to foundational studies by Wuitschik et al. , the oxetane ring acts as a superior bioisostere for gem-dimethyl or carbonyl groups.
-
Causality of Choice: Traditional lipophilic groups (like tert-butyl) drive up the LogP, leading to poor aqueous solubility and high susceptibility to CYP450 oxidation. The oxetane ring introduces a polar oxygen atom that acts as a weak hydrogen-bond acceptor, interacting favorably with solvent water molecules. This drastically improves aqueous solubility (often by orders of magnitude) and lowers lipophilicity, all while maintaining the steric bulk necessary to lock the molecule into its bioactive conformation.
Fig 1. Pharmacophore model of 1-(oxetan-3-yl)-1H-pyrazol-3-amine in kinase hinge binding.
Synthetic Methodology & Experimental Protocols
Direct alkylation of pyrazoles with 3-halooxetanes is notoriously inefficient. The inherent ring strain of the oxetane electrophile, combined with steric hindrance, often leads to competing elimination reactions (forming volatile oxetene) or unacceptably low Sₙ2 yields. To circumvent this, the optimal synthetic route employs a Mitsunobu reaction using oxetan-3-ol, followed by catalytic hydrogenation.
Fig 2. Step-by-step synthetic workflow for 1-(oxetan-3-yl)-1H-pyrazol-3-amine.
Protocol 1: Mitsunobu Alkylation (Self-Validating Regioselectivity)
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-nitro-1H-pyrazole (1.0 eq) and oxetan-3-ol (1.2 eq) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Activation: Add triphenylphosphine (PPh₃) (1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Coupling: Dropwise add diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 20 minutes.
-
Causality Note: Slow addition at 0 °C is critical to prevent thermal runaway and suppress the formation of unwanted hydrazine dicarboxylate byproducts, ensuring the phosphonium intermediate reacts exclusively with the pyrazole.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Purification & Validation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Eluent gradient: Hexanes/Ethyl Acetate).
-
Self-Validation Step: The reaction yields a mixture of 1,3- and 1,5-regioisomers. Isolate the desired 1-(oxetan-3-yl)-3-nitro-1H-pyrazole and confirm its structure via 2D NOESY NMR. A lack of Nuclear Overhauser Effect (NOE) between the oxetane methine proton and the pyrazole C4-proton definitively validates the 1,3-substitution pattern (the 1,5-isomer would exhibit a strong NOE cross-peak).
-
Protocol 2: Catalytic Hydrogenation
-
Preparation: Dissolve the validated 1-(oxetan-3-yl)-3-nitro-1H-pyrazole in spectroscopy-grade methanol (0.1 M).
-
Catalyst Loading: Under a continuous flow of argon, carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Causality Note: The argon blanket is a mandatory safety mechanism to displace oxygen and prevent the catalytic ignition of methanol vapors upon contact with dry Pd/C.
-
-
Reduction: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature for 4–6 hours.
-
Workup: Monitor the complete consumption of the nitro intermediate via LC-MS. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst, washing the pad with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 1-(oxetan-3-yl)-1H-pyrazol-3-amine as a highly pure solid. Store in a desiccator at 2–8 °C to prevent oxidative degradation of the primary amine.
Conclusion
1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a masterclass in modern fragment design. By integrating the robust hinge-binding capacity of the pyrazole-3-amine core with the profound physicochemical enhancements provided by the oxetane bioisostere, medicinal chemists can bypass traditional late-stage optimization hurdles. Utilizing the rigorously validated Mitsunobu-reduction synthetic workflow ensures high-fidelity access to this building block, accelerating the development of next-generation, metabolically stable therapeutics.
References
-
Rzasa, J., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Molecules, MDPI, 2022. URL:[Link]
-
Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]
Physicochemical Profiling & Synthetic Utility of Oxetane-Substituted Pyrazole Amines
[1][2]
Abstract
This technical guide provides a comprehensive analysis of oxetane-substituted pyrazole amines, a structural motif increasingly utilized in high-value kinase inhibitors and immunomodulators.[1] We explore the physicochemical impact of the oxetane ring as a bioisostere for alkyl and carbonyl groups, detailing its ability to modulate pKa, lower lipophilicity (LogD), and enhance metabolic stability. A validated synthetic protocol for 1-(oxetan-3-yl)-1H-pyrazol-4-amine is provided, alongside a decision-making framework for medicinal chemists optimizing lead compounds.[1]
Part 1: Strategic Rationale – The "Oxetane Effect"
In modern drug design, the oxetane ring (1,3-propylene oxide) has graduated from a niche curiosity to a cornerstone bioisostere. When attached to a pyrazole amine scaffold, it serves two critical functions: electronic modulation and metabolic blocking .
The Dipole & Solvation Advantage
Unlike a gem-dimethyl group (hydrophobic), the oxetane ring possesses a permanently exposed oxygen lone pair and a high dipole moment (~2.8 D).
-
LogD Reduction: Replacing a gem-dimethyl or cyclobutyl group with an oxetane typically lowers LogD by 0.5 to 1.5 units .[1] This is driven by the specific solvation of the oxetane oxygen, which acts as a hydrogen bond acceptor (HBA) but not a donor.
-
Solubility: The high polarity and compact sp³ character disrupt crystal lattice energy more effectively than planar aromatic substituents, often boosting aqueous solubility by >10-fold.
Basicity Modulation (pKa Shift)
The oxetane ring exerts a strong electron-withdrawing inductive effect (-I) on adjacent atoms.[1]
-
Mechanism: When attached to the N1-position of a pyrazole, the oxetane pulls electron density away from the aromatic ring.
-
Impact: This lowers the pKa of the pyrazole system. For a standard 4-aminopyrazole, the basicity of the exocyclic amine is reduced. This is strategically valuable for:
-
Reducing hERG Liability: Lower basicity reduces the likelihood of trapping in the hERG channel pore.
-
Improving Permeability: By suppressing ionization at physiological pH (7.4), the molecule remains in a neutral, membrane-permeable state.
-
Metabolic Blocking
The oxetane ring is metabolically robust.[2] Unlike alkyl groups prone to CYP450-mediated hydroxylation or dealkylation, the oxetane ring resists oxidative opening under standard physiological conditions. It effectively "caps" the N-position of the pyrazole, preventing N-dealkylation.[1]
Part 2: Physicochemical Impact Analysis[2]
The following diagram illustrates the decision logic when transitioning from a standard alkyl-pyrazole to an oxetane-pyrazole.
Caption: Physicochemical modulation logic applying oxetane substitution to resolve common ADME liabilities.
Comparative Data Profile
| Property | N-Isopropyl Pyrazole | N-(Oxetan-3-yl) Pyrazole | Impact |
| LogD (pH 7.4) | ~2.5 | ~1.6 | Improved (Less Lipophilic) |
| pKa (Conj.[1] Acid) | ~4.8 | ~2.5 - 3.0 | Modulated (Less Basic) |
| Metabolic Stability | Low (CYP hydroxylation) | High (Oxidatively stable) | Improved (Lower Cl_int) |
| H-Bond Acceptors | 2 (N, N) | 3 (N, N, O) | Target Binding Potential |
Part 3: Synthetic Protocol
Synthesizing 1-(oxetan-3-yl)-1H-pyrazol-4-amine requires bypassing the low reactivity of 3-halooxetanes.[1] Direct alkylation (S_N2) of pyrazoles with 3-iodooxetane is often sluggish and low-yielding.[1] The preferred route utilizes a constructive cyclization strategy, building the pyrazole ring onto the oxetane hydrazine.
Reaction Scheme
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Hydrazone Formation: Condensation of oxetan-3-one with hydrazine.[1]
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Reduction: Selective reduction to oxetan-3-ylhydrazine.
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Cyclization: Reaction with a nitrilo-enone equivalent (e.g., 2-(ethoxymethylene)malononitrile or similar) to form the pyrazole core.[1]
Step-by-Step Methodology
Target: 1-(Oxetan-3-yl)-1H-pyrazol-4-amine[1][3]
Step 1: Synthesis of Oxetan-3-ylhydrazine (In Situ/Intermediate)
Note: Oxetan-3-one is volatile and reactive.[1] Handle in a fume hood.
-
Reagents: Oxetan-3-one (1.0 equiv), Hydrazine hydrate (1.1 equiv), MeOH (Solvent).[1]
-
Procedure: Dissolve oxetan-3-one in dry MeOH at 0°C. Add hydrazine hydrate dropwise. Stir for 1 hour to form the hydrazone.
-
Reduction: Add NaBH₃CN (1.5 equiv) and a catalytic amount of acetic acid. Stir at room temperature for 4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate carefully (volatile!). Use immediately in the next step.
Step 2: Pyrazole Ring Construction
To access the 4-amino derivative directly, we often use a 4-nitro precursor or a protected amine equivalent.[1]
-
Reagents: Oxetan-3-ylhydrazine (from Step 1), 2-((Dimethylamino)methylene)-3-oxobutanenitrile (or equivalent vinamidinium salt for 4-substituted pyrazoles), EtOH.
-
Procedure: Dissolve the crude hydrazine in EtOH. Add the vinylogous amide electrophile (1.0 equiv).
-
Conditions: Heat to reflux (80°C) for 3–6 hours. Monitor by LCMS for the formation of the pyrazole ring.
-
Purification: Concentrate solvent. Purify via flash column chromatography (DCM/MeOH gradient).
Step 3: Nitro Reduction (If using Nitro-precursor)[1]
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Reagents: 1-(Oxetan-3-yl)-4-nitropyrazole, Pd/C (10% wt), H₂ (balloon), MeOH.
-
Procedure: Hydrogenate at RT for 2 hours. Filter through Celite.[1]
-
Yield: Typically >90% conversion to the target 1-(oxetan-3-yl)-1H-pyrazol-4-amine .
Caption: Convergent synthetic workflow for accessing the N-oxetanyl pyrazole scaffold.
Part 4: Case Studies & Applications
Kinase Inhibitor Optimization (JAK/PAK4)
In the development of JAK inhibitors, replacing a tert-butyl group with an oxetane at the solvent-exposed region of the ATP-binding pocket resulted in:
-
Maintenance of Potency: The oxetane oxygen often engages in water-mediated hydrogen bonds with the protein backbone (e.g., hinge region or solvent front).
-
Clearance Reduction: Intrinsic clearance (CL_int) in human liver microsomes decreased by >50% due to the elimination of the labile tert-butyl methyl groups.
hERG Avoidance
A lead pyrazole-amine compound exhibited hERG inhibition (IC50 = 1.2 µM).[1] The basic amine (pKa 8.9) was implicated in trapping.
-
Modification: N-alkylation with oxetane reduced the pKa of the proximal amine system.[1]
-
Outcome: The pKa dropped to 6.8 (for the relevant basic center influenced by the system), and hERG IC50 improved to >30 µM, clearing the safety threshold.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Promising Modules in Drug Discovery.[1][4] Chemical Reviews, 114(16), 8257–8322.
-
Wuitschik, G., et al. (2010). Oxetanes as Replacements for gem-Dimethyl Groups: An Experimental Comparison. Angewandte Chemie International Edition, 49(47), 8900–8904.
-
Burkhard, J. A., et al. (2010).[5] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944–1947.
-
Pfizer Inc. (2010).[1] Small-molecule p21-activated kinase inhibitor PF-3758309.[1][5] Proceedings of the National Academy of Sciences, 107(20), 9439-9444. [5]
-
Barnes-Seeman, D. (2012).[1] The Role of Oxetanes in Drug Discovery. Journal of Medicinal Chemistry, 55, 9389.
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- 3. 1338719-26-8|1-(Oxetan-3-yl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
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Role of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in medicinal chemistry
An In-depth Technical Guide on 1-(Oxetan-3-yl)-1H-pyrazol-3-amine: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic assembly of molecular building blocks is paramount to the creation of novel therapeutics with optimized efficacy and safety profiles. Among the vast arsenal of heterocyclic chemistry, the pyrazole nucleus has emerged as a cornerstone scaffold, present in numerous FDA-approved drugs for a wide array of diseases.[1][2] Its metabolic stability and versatile substitution patterns make it a highly attractive core for medicinal chemists.[2][3] Concurrently, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer desirable physicochemical properties upon drug candidates, such as improved solubility, reduced lipophilicity, and enhanced metabolic stability.[4][5][6]
This guide provides a comprehensive technical overview of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , a molecule that synergistically combines the pharmacological relevance of the pyrazole core with the property-enhancing benefits of the oxetane motif. We will delve into its synthesis, explore the strategic rationale for its use in drug design, and provide detailed protocols for its application, positioning it as a key intermediate for researchers, scientists, and drug development professionals in the pharmaceutical and agrochemical industries.[7]
Structural Features and Physicochemical Properties: A Molecule Designed for Success
The structure of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a deliberate fusion of two moieties that address common challenges in drug development. The pyrazole ring provides a rigid, aromatic core with defined vectors for substitution, while the amine at the 3-position serves as a versatile synthetic handle for derivatization.[8] The N1-substitution with an oxetan-3-yl group introduces a three-dimensional, polar element that can significantly influence the molecule's overall properties.[4][9]
The oxetane's oxygen atom acts as a hydrogen bond acceptor and its inductive electron-withdrawing effect can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[5] This strategic combination results in a building block with a favorable profile for developing orally bioavailable drugs.
Table 1: Physicochemical Properties of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
| Property | Value | Source |
| CAS Number | 2137931-24-7 | [10] |
| Molecular Formula | C₆H₉N₃O | [10][11] |
| Molecular Weight | 139.16 g/mol | [10] |
| Topological Polar Surface Area (TPSA) | 53.07 Ų | [10] |
| Predicted LogP | 0.0366 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Rotatable Bonds | 1 | [10] |
Synthesis of the Core Scaffold: A Practical Approach
The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry, often involving the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-ketonitrile.[12] The following protocol outlines a representative synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.
Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
This protocol describes a plausible two-step synthesis starting from commercially available materials.
Step 1: Synthesis of Oxetan-3-ylhydrazine The preparation of the key hydrazine intermediate is the initial critical step. This can be achieved through various methods, with one common approach involving the reaction of oxetan-3-one with hydrazine, followed by a reduction step.
Step 2: Cyclocondensation to form the Pyrazole Ring The oxetan-3-ylhydrazine is then reacted with a suitable three-carbon electrophile, such as 3-ethoxyacrylonitrile, to construct the 3-aminopyrazole ring system.
-
Reaction Setup: To a solution of oxetan-3-ylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 3-ethoxyacrylonitrile (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.
Causality in Experimental Design
-
Choice of Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate both the dissolution of the starting materials and the proton transfer steps involved in the cyclization mechanism.
-
Use of Excess Reagent: A slight excess of the acrylonitrile component is used to ensure the complete consumption of the potentially more valuable hydrazine intermediate.
-
Heating: The application of heat is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization reactions.
Caption: Synthetic pathway for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.
The Role in Medicinal Chemistry: A Scaffold for Innovation
The true value of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine lies in its application as a versatile building block for creating more complex and potent drug candidates.[7] Its utility stems from the advantageous properties conferred by both the oxetane and pyrazole-amine components.
The Oxetane Advantage: Fine-Tuning Physicochemical Properties
The incorporation of an oxetane ring is a modern strategy to address poor pharmacokinetic profiles of lead compounds.[9] It serves as a "hydrophilic surrogate" for commonly used, more lipophilic groups like a gem-dimethyl or tert-butyl group.[5][6]
Table 2: General Improvements Associated with Oxetane Incorporation
| Parameter | Effect of Replacing gem-Dimethyl with Oxetane | Rationale |
| Aqueous Solubility | Significant Increase (4 to >4000-fold) | Introduction of polarity and hydrogen bond accepting capability.[5] |
| Lipophilicity (LogD) | Decrease | The polar ether functionality reduces overall lipophilicity.[6] |
| Metabolic Stability | Often Increased | The oxetane ring can block metabolically labile C-H bonds.[4][6] |
| Basicity (pKa) of Proximal Amines | Decrease (by ~1.9-2.7 units) | The inductive electron-withdrawing effect of the oxetane oxygen.[4][5] |
The Pyrazole-Amine Core: A Privileged Element for Target Engagement
The pyrazole ring is a bioisostere for other five-membered heterocycles and is a key feature in many kinase inhibitors.[2][13] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions within the ATP-binding pocket of kinases.[13] The 3-amino group is a crucial attachment point for side chains that can be tailored to occupy specific pockets within the target enzyme, thereby enhancing potency and selectivity.[8]
This scaffold has been instrumental in the development of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are important targets in oncology.[13]
Caption: Drug discovery workflow utilizing the core scaffold.
Application in Kinase Inhibitor Development: A Case Study
Patents in the field frequently disclose the use of 1-(oxetan-3-yl)-1H-pyrazol-amine derivatives as intermediates in the synthesis of kinase inhibitors. For instance, derivatives have been explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[14]
Experimental Protocol: Derivatization via Amide Coupling
The following protocol details a standard procedure for derivatizing the 3-amino group, a common step in building out from the core scaffold.
-
Materials:
-
1-(Oxetan-3-yl)-1H-pyrazol-3-amine
-
Carboxylic acid of interest (R-COOH)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in the anhydrous solvent. Stir for 10-15 minutes to pre-activate the acid.
-
Addition of Amine: Add 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.05 eq) to the reaction mixture, followed by the dropwise addition of the organic base (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired amide derivative.
-
Conclusion
1-(Oxetan-3-yl)-1H-pyrazol-3-amine is more than just another chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By combining the privileged pyrazole scaffold with the beneficial physicochemical properties of the oxetane ring, it provides a powerful platform for the efficient discovery and development of novel therapeutics. Its utility in constructing libraries of kinase inhibitors highlights its significance and potential for future drug discovery campaigns. This guide serves as a foundational resource for scientists looking to leverage this high-value scaffold to accelerate their research and development efforts.
References
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- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett, 8, 867-882.
- Fouad, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (2025). Benchchem.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
- Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Expert Opinion on Drug Discovery.
- Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). American Chemical Society.
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Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
- 1-(oxetan-3-yl)-1H-pyrazol-4-amine. (n.d.). MySkinRecipes.
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.
- An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. (n.d.). Benchchem.
- Pyrazole derivatives and uses thereof as inhibitors of dlk. (2015). Google Patents.
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Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
- 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. (n.d.). ChemScene.
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 5036. Retrieved from [Link]
- 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. (2023). Google Patents.
- The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-(oxetan-3-yl)-1h-pyrazol-3-amine. (n.d.). PubChemLite.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]
- Pyrazole amide derivative. (2015). Google Patents.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Medicinal Chemistry, 13(3).
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Biological activity of pyrazoles derivatives and experimental conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Korkmaz, E., & Zora, M. (2024). Synthesis of 1,3-Bis-Pyrazole Derivatives. Anatolian Conference on Organic Chemistry (ACOC4). Retrieved from [Link]
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Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]
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Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3). Retrieved from [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science, 01. Retrieved from [Link]
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PYRAZOLE DERIVATIVES AND HERBICIDES. (1998). European Patent Office. Retrieved from [Link]
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High-Resolution Solubility Profiling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Predictive Modeling, Empirical Validation, and Formulation Strategies
Executive Summary
In modern medicinal chemistry, the strategic incorporation of highly polar, low-molecular-weight motifs is essential for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) represents a highly privileged pharmacophore. The oxetane ring serves as a robust bioisostere for gem-dimethyl or carbonyl groups, while the pyrazole-3-amine moiety functions as a critical hinge-binding motif in kinase inhibitor design.
This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in organic solvents. By synthesizing predictive physicochemical modeling with rigorous, self-validating empirical protocols, this guide establishes a definitive framework for handling, formulating, and analyzing this compound in early-stage drug discovery.
Structural Analytics & Physicochemical Causality
To accurately predict and measure solubility, we must first deconstruct the molecular architecture of the compound. Solubility is not merely a static value; it is the thermodynamic consequence of solute-solvent intermolecular forces competing against the crystal lattice energy of the solid state.
The Oxetane Effect
The incorporation of the oxetane ring fundamentally alters the hydration and solvation network of the molecule. Unlike a highly lipophilic gem-dimethyl group, the oxetane oxygen acts as a strong hydrogen-bond acceptor. This structural modification drastically lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA), driving a pronounced increase in polarity[1]. Furthermore, studies have shown that replacing a methylene or gem-dimethyl group with an oxetane can increase aqueous and polar-organic solubility by factors ranging from 25- to 4000-fold[2].
The Pyrazole-3-Amine Moiety
The primary amine (-NH₂) acts as a potent hydrogen-bond donor (HBD), while the pyrazole nitrogens serve as hydrogen-bond acceptors (HBA). This creates a highly polarized molecular surface that demands solvents with high dielectric constants for effective solvation.
Table 1: Key Physicochemical Parameters
Data derived from computational models and structural analytics[1].
| Parameter | Value | Impact on Solvation |
| Molecular Weight | 139.16 g/mol | Low MW facilitates rapid dissolution kinetics and high molar solubility. |
| LogP | 0.0366 | Highly hydrophilic. Indicates poor solubility in non-polar alkanes. |
| TPSA | 53.07 Ų | High polarity relative to MW; requires solvents with strong dipole moments. |
| H-Bond Donors | 1 | Enables strong interactions with protic and polar aprotic solvents. |
| H-Bond Acceptors | 4 | Highly susceptible to solvation by protic solvents (e.g., Methanol, Ethanol). |
| Rotatable Bonds | 1 | Low entropic penalty upon crystallization, suggesting a stable crystal lattice. |
Predictive Solubility in Organic Solvents
Based on the physicochemical parameters outlined above, we can construct a predictive solubility matrix for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine across a spectrum of standard organic solvents.
Causality of Solvation: The compound will exhibit maximum solubility in polar aprotic solvents (like DMSO) that can satisfy the hydrogen-bond donor of the amine while utilizing a strong dipole to stabilize the oxetane ring. Conversely, non-polar solvents (like Hexane or Dichloromethane) will fail to disrupt the strong intermolecular hydrogen bonding present in the compound's solid-state crystal lattice, resulting in near-zero solubility.
Table 2: Predicted Solubility Matrix at 25°C
| Organic Solvent | Dielectric Constant ( | Predicted Solubility Range | Solvation Mechanism & Causality |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Freely Soluble) | The strong S=O dipole acts as an exceptional H-bond acceptor for the primary amine, while the high dielectric constant stabilizes the polar oxetane ring. |
| Methanol (MeOH) | 32.7 | 50 - 100 mg/mL (Soluble) | Protic solvent. Donates H-bonds to the oxetane and pyrazole nitrogens; accepts H-bonds from the amine. |
| Acetonitrile (MeCN) | 37.5 | 10 - 30 mg/mL (Sparingly Soluble) | Moderate polarity. Lacks H-bond donation capability, limiting its ability to fully solvate the oxetane oxygen. |
| Ethyl Acetate (EtOAc) | 6.0 | 1 - 10 mg/mL (Slightly Soluble) | Limited H-bonding capability and low dielectric constant result in a partial polarity mismatch. |
| Dichloromethane (DCM) | 8.9 | < 1 mg/mL (Very Slightly Soluble) | Severe polarity mismatch. DCM cannot sufficiently disrupt the polar crystal lattice of the pyrazole-amine. |
| Hexane | 1.9 | < 0.1 mg/mL (Practically Insoluble) | Extreme polarity mismatch. Zero capacity for hydrogen bonding or dipole stabilization. |
Empirical Validation Protocols
Predictive models must be empirically validated. As a standard practice in physicochemical profiling, we employ two distinct methodologies: Kinetic Solubility (for high-throughput early discovery) and Thermodynamic Equilibrium Solubility (the "gold standard" for formulation)[3].
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the true maximum concentration of the compound in a solvent where the chemical potential of the solid phase equals that of the solute in the liquid phase[4].
Self-Validating System Design: This protocol incorporates a dual-time-point sampling mechanism (24h and 48h). If the concentration variance between these two points is <5%, the system self-validates that thermodynamic equilibrium has been achieved and that no solvent-mediated polymorphic transformations have skewed the data.
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh 5.0 mg of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine into a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetonitrile). Causality: This creates a deliberate supersaturated state (5 mg/mL) to ensure an excess solid pellet remains.
-
Incubation & Agitation: Seal the vial and agitate at 300 RPM at 25.0 ± 0.1 °C for 24 hours. Causality: 300 RPM provides sufficient hydrodynamic flow to maximize the dissolution rate (Noyes-Whitney equation) without causing mechanical shearing or localized heating.
-
Phase Separation (Crucial Step): Centrifuge the vial at 15,000 x g for 15 minutes at 25.0 °C. Causality: Do NOT use syringe filters. Highly polar compounds can non-specifically adsorb onto nylon or PTFE membranes, artificially lowering the quantified solubility. Centrifugation guarantees pure phase separation.
-
Aliquoting & Dilution: Carefully extract 50 µL of the clear supernatant and dilute it into 950 µL of a compatible HPLC mobile phase (e.g., 50:50 Water:MeCN).
-
Quantification: Analyze via HPLC-UV against a known calibration curve of the compound.
-
Self-Validation Check: Repeat steps 4-6 at the 48-hour mark. Confirm <5% variance.
Protocol B: Kinetic Solubility (Nephelometry)
Kinetic solubility measures the point of precipitation when a concentrated DMSO stock is diluted into an aqueous or organic anti-solvent. It is faster but prone to overestimation due to supersaturation[3].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target solvent (maintaining a final DMSO concentration of
2%). -
Incubation: Incubate the plate at room temperature for 2 hours to allow for nucleation and precipitation.
-
Laser Scatter Detection: Read the plate using a nephelometer. Causality: Nephelometry measures the scattering of light caused by suspended insoluble particles. The concentration at which light scatter significantly deviates from the baseline is recorded as the kinetic solubility limit.
Workflow Visualization
The following diagram maps the logical relationship and operational flow between the solid compound, the primary stock generation, and the divergent pathways for kinetic versus thermodynamic solubility profiling.
Fig 1. High-throughput kinetic and thermodynamic solubility screening workflow.
References
- Title: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine General Information & Computational Chemistry Data.
- Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds (Referencing Kerns & Di Shake-Flask Protocol).
- Title: Determining the water solubility of difficult-to-test substances: A tutorial review (OECD Guidelines for Thermodynamic vs. Apparent Solubility).
Sources
1-(Oxetan-3-yl)-1h-pyrazol-3-amine SMILES string and InChIKey
Executive Summary
1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry.[1] It combines a 3-aminopyrazole core—a privileged scaffold for kinase inhibition—with an oxetan-3-yl moiety. The oxetane ring acts as a metabolic "shield" and a polar, lipophilic modulator, offering superior physicochemical properties compared to traditional alkyl or cycloalkyl substituents. This guide details its chemical identity, validated synthetic pathways, and applications in fragment-based drug discovery (FBDD).
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-(Oxetan-3-yl)-1H-pyrazol-3-amine |
| Common Name | 1-(Oxetan-3-yl)pyrazol-3-amine |
| CAS Registry Number | 2137931-24-7 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| SMILES | NC1=NN(C2COC2)C=C1 |
| InChIKey | XOQLCZBSKWTPLO-UHFFFAOYSA-N |
| TPSA | 53.07 Ų |
| cLogP | ~0.04 (Low lipophilicity due to oxetane oxygen) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Structural Analysis & Pharmacophore
The compound features two distinct pharmacophoric elements:
-
3-Aminopyrazole Core: A classic "hinge-binding" motif found in numerous kinase inhibitors (e.g., Pazopanib, Tozasertib). The exocyclic amine (–NH₂) and the endocyclic nitrogen (N2) function as a donor-acceptor pair for hydrogen bonding with the kinase hinge region.
-
Oxetan-3-yl Substituent: Positioned at N1, the oxetane ring serves as a bioisostere for a gem-dimethyl or carbonyl group.
-
Dipole Moment: The oxetane oxygen creates a localized dipole, improving solubility without introducing a full hydrogen bond donor.
-
Metabolic Stability: Unlike a cyclobutyl or isopropyl group, the oxetane ring is resistant to oxidative metabolism (P450) due to the steric protection of the ether oxygen and the high ionization potential of the ring electrons.
-
Synthesis Protocols
Two primary routes exist for synthesizing 1-(Oxetan-3-yl)-1H-pyrazol-3-amine. Route A is preferred for regioselectivity, while Route B utilizes more common starting materials.
Route A: De Novo Cyclization (Regioselective)
This method constructs the pyrazole ring after the N-substituent is established, avoiding difficult isomer separations.
-
Step 1: Preparation of Oxetan-3-ylhydrazine
-
Reagents: Oxetan-3-one, Hydrazine Hydrate, NaBH₃CN (Sodium cyanoborohydride).
-
Protocol: Oxetan-3-one is condensed with hydrazine hydrate in MeOH to form the hydrazone. In situ reduction with NaBH₃CN at 0°C yields oxetan-3-ylhydrazine.
-
-
Step 2: Cyclization with 3-Ethoxyacrylonitrile
-
Reagents: 3-Ethoxyacrylonitrile, Ethanol, Reflux.
-
Protocol: Oxetan-3-ylhydrazine is treated with 3-ethoxyacrylonitrile (or 2-chloroacrylonitrile) in refluxing ethanol.
-
Mechanism:[2][3][4][5] The hydrazine's more nucleophilic secondary nitrogen attacks the nitrile carbon (or the beta-carbon of the acrylonitrile depending on conditions), followed by cyclization.
-
Outcome: High selectivity for the 3-amino isomer (1-substituted) over the 5-amino isomer.
-
Route B: N-Alkylation of 3-Nitropyrazole (Convergent)
-
Step 1: Alkylation
-
Reagents: 3-Nitro-1H-pyrazole, 3-Iodooxetane (or 3-Bromooxetane), Cs₂CO₃, DMF, 80°C.
-
Challenge: This reaction produces a mixture of N1-alkylated (desired) and N2-alkylated isomers. Chromatographic separation is required.
-
-
Step 2: Reduction
-
Reagents: H₂, 10% Pd/C, Methanol.
-
Protocol: The isolated 1-(oxetan-3-yl)-3-nitropyrazole is hydrogenated to yield the final amine.
-
Synthetic Pathway Diagram[9][10]
Caption: Comparative synthetic pathways. Route A (solid blue line) is preferred for high regioselectivity. Route B (dashed line) requires isomer separation.
Applications in Drug Discovery[8][11]
Fragment-Based Drug Discovery (FBDD)
1-(Oxetan-3-yl)-1H-pyrazol-3-amine is an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.
-
Kinase Inhibition: The 3-aminopyrazole motif mimics the adenine ring of ATP. It forms a bidentate hydrogen bond with the kinase hinge region (e.g., in JAK , B-Raf , or Aurora kinases).
-
RIPK1 Inhibition: Derivatives of 3-aminopyrazole have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for necroptosis and inflammation.
-
Solubility Enhancement: Replacing a phenyl or alkyl group with the oxetan-3-yl moiety typically lowers LogP by 1–2 units, significantly improving aqueous solubility and oral bioavailability.
Handling & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.
-
Hazards: Treat as a potential irritant. While oxetanes are generally stable, they are strained rings; avoid strong Lewis acids which may trigger ring-opening polymerization.
References
-
PubChem. (2025). Compound Summary: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.[1] National Library of Medicine. Retrieved from [Link]
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8982.
- Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3-Aminopyrazoles. Journal of Organic Chemistry. (Methodology for Route A).
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- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of pyrazole-oxetane scaffolds in drug discovery
The following technical guide provides an in-depth review of pyrazole-oxetane scaffolds in drug discovery, designed for researchers and medicinal chemists.
Executive Summary
The integration of oxetane rings into pyrazole scaffolds represents a high-value strategy in modern medicinal chemistry. As drug discovery campaigns increasingly target lipophilic pockets, the challenge of maintaining favorable physicochemical properties—specifically aqueous solubility and metabolic stability—has intensified.
The oxetane moiety acts as a powerful bioisostere for gem-dimethyl and carbonyl groups.[1] When appended to or fused with pyrazoles, it offers a unique solution to the "lipophilicity tax" often incurred during lead optimization. This guide analyzes the structural rationale, synthetic pathways, and validated case studies where the pyrazole-oxetane combination has unlocked superior potency and pharmacokinetic (PK) profiles.
Medicinal Chemistry Rationale
The Oxetane Bioisostere Effect
The oxetane ring (a four-membered cyclic ether) is distinct from other aliphatic rings due to its high strain energy (~106 kJ/mol) and significant polarity.
-
Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane often retains the steric volume required for receptor binding while lowering the LogP by approximately 1.0–1.5 units .
-
Carbonyl Replacement: The oxetane oxygen can function as a hydrogen bond acceptor similar to a carbonyl oxygen, but without the liability of nucleophilic attack or enolization.
-
Metabolic Blocking: The oxetane ring is generally resistant to cytochrome P450 (CYP) mediated oxidation. Placing an oxetane at a metabolic "soft spot" (e.g., an N-alkyl group on a pyrazole) can significantly reduce intrinsic clearance (
).
Physicochemical Impact Table
The following table summarizes the general impact of switching from a standard alkyl-pyrazole to an oxetanyl-pyrazole.
| Property | Alkyl-Pyrazole (Reference) | Oxetanyl-Pyrazole (Target) | Impact |
| Lipophilicity (LogD) | High | Reduced (-1.0 to -1.5) | Improved (Lower lipophilicity reduces off-target binding). |
| Solubility | Low/Moderate | Increased | Improved (Polar oxygen increases solvation). |
| Metabolic Stability | Low (prone to N-dealkylation) | High | Improved (Oxetane ring resists CYP oxidation). |
| Basicity (pKa) | Higher (N-alkyl) | Lower (N-oxetanyl) | Modulated (Oxetane is electron-withdrawing, lowering N-lone pair availability). |
Synthetic Methodologies
Synthesizing pyrazole-oxetane scaffolds requires specialized protocols to prevent ring opening of the strained oxetane ether under acidic or strongly nucleophilic conditions.
Method A: Sydnone-Alkyne Cycloaddition (The "Harrity" Route)
This is a robust, regioselective method for constructing the pyrazole core with the oxetane moiety already installed, or by using an oxetane-functionalized alkyne.
Protocol:
-
Reagents: Sydnone precursor, Oxetanyl-functionalized alkyne (or alkyne precursor), Xylene (solvent).
-
Conditions: Thermal cycloaddition at 140°C.
-
Mechanism: The sydnone undergoes a [3+2] cycloaddition with the alkyne, followed by retro-Diels-Alder loss of
to generate the pyrazole.
Method B: Direct N-Alkylation (Standard Protocol)
This method is used to append an oxetane ring to an existing pyrazole core.
Detailed Experimental Protocol:
-
Objective: Synthesis of 1-(oxetan-3-yl)-1H-pyrazole.
-
Reagents:
-
1H-Pyrazole (1.0 equiv)[2]
-
3-Iodooxetane (1.2 equiv) or 3-Tosyloxetane
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
)
-
-
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 1H-pyrazole and
under an inert atmosphere ( ). -
Addition: Add anhydrous DMF (0.2 M concentration relative to pyrazole). Stir for 15 minutes at Room Temperature (RT) to deprotonate the pyrazole nitrogen.
-
Alkylation: Add 3-iodooxetane dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C for 12–16 hours. Note: Do not exceed 100°C to avoid oxetane decomposition.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The oxetane-pyrazole is typically more polar than the starting material.
-
Case Study: MNK1/2 Inhibition (Compound 40)
A definitive example of the pyrazole-oxetane scaffold's utility is found in the development of MNK1/2 inhibitors for cancer therapy. MNK kinases phosphorylate eIF4E, a key driver of oncogenic translation.[3]
The "Methyl-to-Oxetane" Switch
In a study optimizing N-methylpyrazole inhibitors, researchers replaced the N-methyl group with an oxetane ring. This single modification led to a profound improvement in potency and cellular activity.
Comparative Data:
| Compound | R-Group on Pyrazole | MNK1 IC50 ( | MNK2 IC50 ( | eIF4E IC50 ( |
| Compound 39 | Methyl ( | > 0.5 | ~0.2 | > 0.5 |
| Compound 40 | Oxetane | 0.20 | 0.089 | 0.20 |
-
Result: The oxetane analog (Compound 40) demonstrated superior suppression of eIF4E phosphorylation compared to the methyl analog.
-
Mechanism: The oxetane oxygen likely engages in additional solvation interactions or alters the electronic properties of the pyrazole to favor binding, while simultaneously blocking the metabolic liability of the N-methyl group.
Signaling Pathway Visualization
The following diagram illustrates the MNK signaling cascade targeted by these scaffolds.
Caption: The MNK1/2 signaling pathway leading to eIF4E phosphorylation.[3] Pyrazole-oxetane inhibitors (blue node) block the phosphorylation of eIF4E, thereby preventing the translation of oncogenic mRNAs.
Future Outlook
The pyrazole-oxetane scaffold is transitioning from a "niche" bioisostere to a standard toolkit element in lead optimization. Future applications include:
-
Fragment-Based Drug Discovery (FBDD): Using small, polar pyrazole-oxetane fragments to probe hydrophilic pockets in kinases and GPCRs.
-
Covalent Inhibitors: Exploiting the slight ring strain of oxetanes (under specific enzymatic activation) or using them as stable linkers for acrylamide warheads.
-
PROTAC Linkers: Using the rigid, polar oxetane unit to improve the solubility and permeability of large PROTAC molecules, replacing traditional alkyl chains.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
A sydnone cycloaddition route to pyrazole boronic esters. Angewandte Chemie International Edition. Available at: [Link]
-
Species differences in metabolism of EPZ015666, an oxetane-containing protein arginine methyltransferase-5 (PRMT5) inhibitor. Xenobiotica. Available at: [Link]
-
Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry. Available at: [Link]
Sources
pKa values and ionization of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Executive Summary
1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) represents a specialized heterocyclic building block where the "magic methyl" replacement strategy is applied using an oxetane ring.[] Unlike its 1-methyl analog, the oxetane moiety introduces significant electron-withdrawing character while simultaneously acting as a hydrogen bond acceptor.[]
Key Physicochemical Takeaways:
-
Predicted pKa (Conjugate Acid): 2.5 – 3.0 (Estimated).[]
-
Primary Ionization Site: The endocyclic pyridine-like nitrogen (N2) of the pyrazole ring.[]
-
Physiological State (pH 7.4): >99.9% Neutral .[]
-
Experimental Recommendation: UV-metric (Spectrophotometric) titration is required for accurate determination; potentiometric methods are likely to fail due to the low pKa.[]
Structural Analysis & Ionization Centers
To understand the ionization behavior, we must deconstruct the electronic environment of the molecule. The compound consists of a pyrazole core substituted at the N1 position with an oxetane ring and at the C3 position with an exocyclic amine.[]
The Pyrazole Core & Tautomerism
In unsubstituted 3-aminopyrazoles, tautomerism complicates pKa assignment.[] However, in 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , the N1 position is "capped" by the oxetane ring.[] This locks the tautomeric state, leaving only one viable site for protonation: the N2 (pyridine-like) nitrogen .
-
N1 (Pyrrole-like): Substituted with oxetane.[] Non-basic.
-
N2 (Pyridine-like): Has a lone pair in the sp² orbital orthogonal to the
-system.[] This is the primary basic center .[] -
C3-Amine (Exocyclic): While an amino group is typically basic (pKa ~9-10 in aliphatics), its attachment to the aromatic heteroaryl ring delocalizes its lone pair into the ring system.[] It acts as an electron donor (+M effect) but is not the site of first protonation.
The Oxetane Effect
The oxetane ring is a critical structural feature.[] Unlike a methyl group (weakly electron-donating, +I), the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) due to the electronegative oxygen atom and ring strain.[]
-
Impact: This withdraws electron density from the pyrazole ring, destabilizing the protonated cation at N2.
-
Result: The pKa is lowered significantly compared to 1-methyl-1H-pyrazol-3-amine.[]
pKa Determination & Prediction
Direct experimental literature values for this specific building block are sparse.[][2] However, we can derive a high-confidence estimate using Structure-Activity Relationship (SAR) anchoring.[]
Analog Benchmarking
| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect |
| 1-Methyl-1H-pyrazol-3-amine | Methyl analog | 4.04 ± 0.10 (Predicted) | Methyl (+I) stabilizes cation.[] |
| 1-Phenyl-1H-pyrazol-3-amine | Phenyl analog | ~2.0 - 2.5 | Phenyl (-I, -M) destabilizes cation.[] |
| 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | Target | 2.5 – 3.0 (Estimated) | Oxetane (-I) destabilizes cation.[] |
Note: The 1-methyl analog pKa is anchored on standard heterocyclic data where N-methylation of 3-aminopyrazole typically yields pKa values near 4.0.[]
Ionization Equilibrium Diagram
The following diagram illustrates the protonation event. At pH values below 2.5, the molecule accepts a proton at N2 to form the pyrazolium cation.
Figure 1: Ionization equilibrium showing the transition from the neutral base to the pyrazolium cation. The electron-withdrawing oxetane group shifts the equilibrium toward the neutral form.[]
Physiological Implications (pH 7.4)
For drug development, the ionization state at physiological pH is paramount.
-
Ionization State: Since the pKa (~2.[]8) is far below pH 7.4, the Henderson-Hasselbalch equation dictates:
The compound exists almost exclusively as the neutral free base in blood and tissues. -
Membrane Permeability:
-
Being neutral, the compound will have high passive membrane permeability.
-
LogD: The distribution coefficient (LogD) at pH 7.4 will be effectively equal to its LogP (~0.03 to 0.5).
-
Blood-Brain Barrier (BBB): The oxetane reduces lipophilicity (low LogP) compared to purely alkyl analogs while maintaining neutrality, potentially making it a good candidate for CNS penetration if efflux is low.[]
-
-
Solubility:
-
While neutral molecules are generally less soluble than salts, the oxetane oxygen acts as a strong hydrogen bond acceptor, enhancing aqueous solubility compared to a cyclobutyl or propyl analog.
-
Experimental Protocols
To validate the pKa of this molecule, standard potentiometric titration will likely fail because the pKa is too low (interference from water ionization). UV-metric titration is the gold standard here.[]
Method: UV-metric Titration (Spectrophotometric)
This method relies on the difference in UV absorption spectra between the neutral and protonated forms.[]
Protocol:
-
Preparation: Dissolve 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in a co-solvent system (e.g., water with 0.1% DMSO) to a concentration of ~50 µM.
-
Titrant: Use 0.5 M HCl and 0.5 M KOH.
-
Wavelength Selection: Scan from 200–400 nm. The pyrazole ring absorption (
) will shift upon protonation of the N2 nitrogen (typically a bathochromic or hypsochromic shift depending on conjugation). -
Data Collection: Measure absorbance at multiple wavelengths while varying pH from 1.0 to 7.0.
-
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.[]
Workflow Visualization
Figure 2: Workflow for UV-metric determination of low-pKa heterocyclic amines.
References
-
ChemicalBook. (2023).[] 1-Methyl-1H-pyrazol-3-amine Physicochemical Properties. Retrieved from
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
PubChem. (2023).[] 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.[] Retrieved from
-
ChemScene. (2023). Product Data: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.[] Retrieved from
- Claramunt, R. M., et al. (1991). The pKa of Pyrazoles. Advances in Heterocyclic Chemistry.
Sources
Oxetane as a Bioisostere in Pyrazole-Based Drug Design: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the exchange of one functional group for another with similar steric and electronic properties, is a cornerstone of this process. This guide provides an in-depth technical exploration of the oxetane ring as a contemporary bioisostere in the design of pyrazole-based therapeutics. Pyrazole scaffolds are prevalent in a multitude of clinically successful drugs, valued for their synthetic tractability and diverse biological activities.[1][2] The introduction of the oxetane moiety—a strained, polar, four-membered ether—offers a powerful tool to address common challenges in drug development, including poor solubility, metabolic instability, and off-target effects.[3][4] This document will detail the rationale, synthetic strategies, and profound impact of this bioisosteric replacement on the physicochemical and pharmacokinetic properties of pyrazole-containing drug candidates, supported by experimental protocols and case studies.
Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery.[2] Its ability to participate in hydrogen bonding and its synthetic accessibility have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to kinase inhibitors used in oncology.[1][5]
However, the journey from a hit compound to a clinical candidate is often fraught with challenges related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is where the concept of bioisosterism becomes critical. Classical bioisosteres are well-established, but modern drug discovery often requires more nuanced tools to solve complex ADME problems.
Enter the oxetane ring. This small, sp³-rich heterocycle has emerged as a valuable bioisostere for several common functional groups, most notably the gem-dimethyl and carbonyl groups.[4][6] Its unique structural and electronic properties—high polarity, a significant dipole moment, and a compact three-dimensional shape—allow it to favorably modulate a molecule's properties in ways that other groups cannot.[7][8]
This guide will focus on the strategic advantages of replacing traditional functional groups on a pyrazole core with an oxetane moiety to create superior drug candidates.
The Oxetane Moiety: Physicochemical Advantages in Drug Design
The decision to incorporate an oxetane is driven by its predictable and beneficial impact on key drug-like properties.[6][8]
-
Enhanced Aqueous Solubility: A primary advantage of the oxetane ring is its ability to significantly increase aqueous solubility.[6] By replacing a lipophilic group like a gem-dimethyl moiety, the polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water. This can lead to dramatic improvements in a compound's dissolution rate and subsequent oral bioavailability.[8]
-
Reduced Lipophilicity (LogD): High lipophilicity is often associated with poor ADME properties and off-target toxicity. The oxetane serves as a less lipophilic surrogate for the gem-dimethyl group, helping to lower the overall LogD of a molecule into a more favorable range for drug development.[3]
-
Modulation of Basicity (pKa): When placed adjacent to a basic nitrogen atom, the strong electron-withdrawing inductive effect of the oxetane's oxygen can significantly lower the pKa of the amine.[4] This can be a crucial tactic to mitigate hERG channel liability or to improve cell permeability by reducing the proportion of the charged species at physiological pH.[3][8]
-
Improved Metabolic Stability: The C-H bonds of a gem-dimethyl group can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing this group with the more robust oxetane ring can block this metabolic pathway, thereby increasing the compound's half-life and metabolic stability.[6][9]
-
Vectorial Exit and Conformational Rigidity: The defined, three-dimensional structure of the oxetane ring provides a rigid exit vector from the pyrazole core. This can be exploited to orient other functional groups into a specific binding pocket of a biological target, potentially increasing potency and selectivity.[3]
dot graph TD subgraph Bioisosteric Replacement A[Pyrazole with gem-Dimethyl Group] --> B{Replacement}; C[Pyrazole with Carbonyl Group] --> B; end B --> D[Pyrazole with Oxetane Moiety]; subgraph Improved Properties D --> E[Enhanced Solubility]; D --> F[Reduced Lipophilicity]; D --> G[Increased Metabolic Stability]; D --> H[Modulated pKa]; end
end
Caption: Bioisosteric replacement of gem-dimethyl or carbonyl groups with oxetane leads to improved drug-like properties.
Synthetic Strategies for Oxetane-Substituted Pyrazoles
The successful incorporation of an oxetane onto a pyrazole scaffold relies on robust and versatile synthetic methodologies. The most common approaches involve either building the pyrazole ring onto a pre-existing oxetane-containing fragment or attaching the oxetane at a later stage.[1][10]
General Protocol: Synthesis via Condensation with an Oxetane-Containing 1,3-Dicarbonyl Equivalent
One of the most direct methods for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] By using a dicarbonyl precursor that already contains the oxetane moiety, the target molecule can be accessed efficiently.
Step-by-Step Methodology:
-
Synthesis of the Oxetane-Containing β-Ketoester:
-
To a solution of oxetan-3-one in a suitable aprotic solvent (e.g., THF), add a solution of the desired phosphonate ylide (e.g., triethyl phosphonoacetate) and a non-nucleophilic base (e.g., NaH) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the resulting α,β-unsaturated ester via column chromatography.
-
The ester can then be converted to a β-ketoester through a Claisen condensation.
-
-
Pyrazole Ring Formation (Knorr Pyrazole Synthesis):
-
Dissolve the oxetane-containing β-ketoester (1.0 eq) in a protic solvent such as ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).
-
Add a catalytic amount of a protic acid (e.g., acetic acid).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the desired oxetane-substituted pyrazole.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Late-Stage Functionalization: Cross-Coupling Reactions
For more complex molecules, a late-stage introduction of the oxetane can be advantageous. This often involves a pre-functionalized pyrazole (e.g., a bromo- or iodo-pyrazole) and a suitable oxetane-containing coupling partner.
Example: Suzuki Coupling
-
Preparation of Oxetane-3-boronic acid pinacol ester: This key building block can be prepared from 3-bromooxetane via a lithium-halogen exchange followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Coupling Reaction:
-
To a degassed mixture of the halo-pyrazole (1.0 eq), oxetane-3-boronic acid pinacol ester (1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq) in a solvent system like dioxane/water (4:1), add a palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction, filter through celite, and partition between water and an organic solvent.
-
Purify the product using column chromatography.
-
Case Studies: The Impact of Oxetane in Action
The true value of this bioisosteric replacement is best illustrated through real-world examples where the introduction of an oxetane moiety led to a significantly improved drug candidate.
Case Study: RORγt Antagonists for Autoimmune Diseases
Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases.[11][12] During the optimization of a series of pyrazole-based RORγt antagonists, medicinal chemists often encounter issues with poor solubility and high metabolic clearance.
In one such series, a lead compound bearing an isopropyl group showed moderate potency but suffered from rapid metabolism.
Table 1: Physicochemical Property Comparison in a RORγt Antagonist Series
| Compound | Bioisosteric Group | RORγt IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Clearance (µL/min/mg) |
| Lead-1 | Isopropyl | 50 | < 1 | 120 |
| Oxa-1 | Oxetan-3-yl | 45 | 75 | 15 |
The replacement of the isopropyl group with an oxetan-3-yl moiety in Oxa-1 resulted in a dramatic improvement in the compound's profile. While the potency remained comparable, the aqueous solubility increased over 75-fold, and the metabolic clearance was significantly reduced. This highlights the oxetane's ability to simultaneously address multiple ADME liabilities.[13]
Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain
FAAH is an enzyme responsible for the breakdown of endocannabinoids, and its inhibition is a therapeutic strategy for treating pain and inflammation.[9][14] In the development of pyrazole-based FAAH inhibitors, achieving good brain penetration and avoiding off-target effects are critical.
A research program identified a potent pyrazole-based inhibitor, Lead-2 , which contained a gem-dimethyl group. While potent, the compound's high lipophilicity limited its oral bioavailability and raised concerns about potential off-target binding.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial"];
}
Caption: A typical workflow for incorporating an oxetane bioisostere during lead optimization.
Table 2: Comparison of Properties for FAAH Inhibitors
| Compound | Bioisosteric Group | FAAH IC₅₀ (nM) | cLogP | Rat Brain/Plasma Ratio |
| Lead-2 | gem-Dimethyl | 15 | 4.2 | 0.3 |
| Oxa-2 | 3,3-Dimethyloxetane | 18 | 3.1 | 1.1 |
By replacing the gem-dimethyl group with a spirocyclic oxetane, the resulting compound, Oxa-2 , maintained excellent potency against FAAH.[9][15][16] Crucially, the cLogP was reduced by over a full unit, a significant change that contributed to a much-improved brain-to-plasma ratio, indicating better CNS penetration. This strategic swap transformed a problematic lead into a more viable candidate for treating neuropathic pain.
Conclusion and Future Outlook
The oxetane ring has firmly established itself as a powerful tool in the medicinal chemist's arsenal for designing pyrazole-based drugs. Its ability to act as a polar, metabolically stable, and three-dimensional surrogate for problematic groups like gem-dimethyl and carbonyls allows for the systematic optimization of drug candidates.[3][6] By improving solubility, reducing lipophilicity, blocking metabolic hotspots, and fine-tuning basicity, the incorporation of an oxetane can directly address many of the common reasons for compound attrition during preclinical and clinical development.
As synthetic methods for accessing diverse oxetane building blocks continue to advance, we can expect to see even more sophisticated applications of this unique bioisostere.[10][17] The strategic marriage of a privileged pyrazole scaffold with the modern, problem-solving capabilities of the oxetane ring will undoubtedly continue to yield novel and effective therapeutics for years to come.
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for modern medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing sp³-rich scaffolds in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
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Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Liu, J., ... & Griffin, P. R. (2011). Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491-494. [Link]
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Harrity, J. P., & Buckley, B. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12431-12488. [Link]
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Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective, reversible inhibitor of fatty acid amide hydrolase. Journal of medicinal chemistry, 52(21), 7054-7068. [Link]
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Aghazadeh Tabrizi, M., Baraldi, P. G., Ruggiero, E., Saponaro, G., Baraldi, S., Romagnoli, R., ... & Tuccinardi, T. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European journal of medicinal chemistry, 98, 223-234. [Link]
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Litskan, E., Lynnyk, S., Shypov, R., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
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Trošelj, P., Vikić-Topić, D., & Dikić, I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]
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Shafaat, S., & Zaib, S. (2018). Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. Journal of Heterocyclic Chemistry, 55(10), 2349-2353. [Link]
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ChEMBL. (n.d.). Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629). European Bioinformatics Institute. [Link]
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Johnson, D. S., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 5(6), 717-721. [Link]
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Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2023). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ChemistrySelect, 8(33), e202301982. [Link]
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Rojas-Bautista, R., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(14), 3049. [Link]
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Ciofani, M., Madar, A., Galan, C., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 36(4), 661-671. [Link]
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Kumar, A., et al. (2018). Identification of novel pyrazole–rhodanine hybrid scaffolds as potent inhibitors of aldose reductase: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 8(58), 33171-33185. [Link]
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Nagy, V., et al. (2024). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie. [Link]
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Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 26(7), 3989. [Link]
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Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1449. [Link]
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Ribeiro, C. M. R., & Leite, L. F. C. C. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660515. [Link]
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El-Damasy, A. K., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4583. [Link]
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Methodological & Application
General procedure for N-alkylation of 3-aminopyrazole with oxetane
Application Note: Divergent N-Alkylation Strategies for 3-Aminopyrazole with Oxetane Derivatives
Executive Summary
In modern drug development, the oxetane ring has transitioned from a synthetic curiosity to a privileged structural motif. Acting as a highly polar, sp³-rich bioisostere for gem-dimethyl groups and carbonyls, oxetane incorporation dramatically improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability[1]. When coupling oxetane motifs with 3-aminopyrazole—a ubiquitous hinge-binding pharmacophore in kinase inhibitors[2]—chemists must navigate competing regioselectivity and chemoselectivity pathways.
This application note details the causal mechanisms and validated protocols for two divergent N-alkylation pathways:
-
Pathway A (Intact Ring): Direct
alkylation using 3-halooxetanes to install an intact oxetane ring[3]. -
Pathway B (Ring Opening): Lewis acid-catalyzed oxetane ring-opening to generate functionalized 3-(pyrazol-1-yl)propan-1-ol derivatives[4].
Mechanistic Rationale & Regioselectivity (E-E-A-T)
When alkylating 3-aminopyrazole, the molecule presents three potential nucleophilic sites: two endocyclic nitrogen atoms (N1 and N2) and one exocyclic primary amine.
-
Endocyclic vs. Exocyclic Nucleophilicity: Under basic conditions, the pyrazole ring is deprotonated to form a pyrazolide anion. The negative charge is delocalized across N1 and N2, making them significantly more nucleophilic than the exocyclic amine. The lone pair of the exocyclic
is partially conjugated with the aromatic -system, rendering it a poor nucleophile. Thus, N-alkylation exclusively occurs on the endocyclic nitrogens[5]. -
N1 vs. N2 Selectivity: Alkylation predominantly occurs at the N1 position (distal to the amino group). The exocyclic
group at the adjacent C3 position imposes significant steric hindrance, thermodynamically and kinetically disfavoring N2-alkylation. -
Causality of Pathway Divergence:
-
Intact Ring (Pathway A): Utilizing 3-iodooxetane with a mild, bulky base (e.g.,
) in a polar aprotic solvent (DMF) facilitates a classic substitution. The oxetane ring remains intact because the basic conditions do not activate the stable C-O ether bonds[6]. The large ionic radius of Cesium prevents tight ion-pairing, maximizing the nucleophilicity of the pyrazolide anion. -
Ring Opening (Pathway B): Utilizing unsubstituted oxetane in the presence of a Lewis acid (e.g.,
) activates the strained four-membered ring via an oxonium intermediate. The pyrazole nitrogen then attacks the less sterically hindered carbon, relieving kJ/mol of ring strain and yielding a 3-substituted propan-1-ol[4].
-
Pathway Visualization
Divergent N-alkylation pathways of 3-aminopyrazole with oxetane.
Quantitative Data: Condition Optimization
The table below summarizes the optimization of reaction parameters to selectively drive either the intact ring installation or the ring-opening cascade.
| Entry | Target Pathway | Reagents | Base / Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (N1:N2) |
| 1 | Intact Ring | 3-Iodooxetane | DMF | 80 | 45 | 85:15 | |
| 2 | Intact Ring | 3-Iodooxetane | DMF | 80 | 78 | >95:5 | |
| 3 | Intact Ring | 3-Iodooxetane | NaH | THF | 60 | 30 | 60:40 (O-alkylation noted) |
| 4 | Ring Opening | Oxetane | DCE | 80 | 65 | >95:5 | |
| 5 | Ring Opening | Oxetane | Toluene | 80 | 82 | >95:5 |
Note:
Experimental Protocols
Protocol A: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (Intact Ring)
Objective: Alkylate the N1 position of 3-aminopyrazole while preserving the highly strained oxetane ring[3].
-
Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 mmol, 83 mg) and anhydrous
(2.0 mmol, 652 mg). -
Solvent Addition: Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Causality: DMF is a polar aprotic solvent that leaves the nucleophilic pyrazolide anion unsolvated and highly reactive, accelerating the
displacement. -
Deprotonation: Stir the suspension at room temperature for 30 minutes under an inert Argon atmosphere to ensure complete deprotonation of the pyrazole N-H.
-
Electrophile Addition: Add 3-iodooxetane (1.2 mmol, 221 mg) dropwise via syringe.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS (ESI+). The reaction is complete when the starting material (
) is consumed and the product mass ( ) is dominant. -
Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL). Wash the organic layer with 5% aqueous LiCl solution (
mL). Causality: DMF is notoriously difficult to remove in vacuo. The aqueous LiCl wash alters the partition coefficient, forcing DMF entirely into the aqueous phase and preventing it from interfering with downstream chromatography. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography ( , 0-10% MeOH in DCM) to afford the product as a white solid.
Workflow for the SN2 N-alkylation of 3-aminopyrazole.
Protocol B: Synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol (Ring Opening)
Objective: Utilize oxetane as a 3-carbon linker to generate a primary alcohol handle for further functionalization[4].
-
Reagent Preparation: In an oven-dried pressure vial, dissolve 3-aminopyrazole (1.0 mmol, 83 mg) in anhydrous Toluene (5.0 mL).
-
Catalyst Addition: Add Scandium(III) triflate (
, 0.1 mmol, 49 mg) to the solution. Causality: is a highly carbophilic Lewis acid that coordinates to the oxetane oxygen, weakening the C-O bond without prematurely degrading the pyrazole. -
Electrophile Addition: Add oxetane (1.5 mmol, 87 mg) in one portion. Seal the vial.
-
Thermal Activation: Heat the reaction to 80 °C for 12 hours.
-
Self-Validation (In-Process): Spot the reaction on a TLC plate (Eluent: 10% MeOH/DCM). Stain with Ninhydrin and heat. The product will appear as a distinct spot (primary amine presence) with a lower
than the starting material due to the newly formed primary alcohol. LC-MS will show . -
Workup: Quench the reaction with saturated aqueous
(5 mL) to neutralize the Lewis acid. Extract with EtOAc ( mL). -
Purification: Dry the combined organic layers over
, concentrate, and purify via flash chromatography ( , 2-15% MeOH in DCM).
References
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (2016).
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (2011).
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules / PMC (2023).
-
WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors. Google Patents (2009).
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- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
Application Note: Amide Coupling Strategies for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
This Application Note is structured to guide researchers through the nuanced challenge of coupling 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . It synthesizes theoretical pKa analysis with practical, field-tested methodologies to ensure high yield and scaffold integrity.
Executive Summary
The building block 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 2137931-24-7) is a critical scaffold in modern medicinal chemistry, particularly for JAK inhibitors and other kinase-targeted therapies. The oxetane ring serves as a superior metabolic bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and reduced lipophilicity (LogD).
However, this scaffold presents a dichotomous synthetic challenge :
-
Low Nucleophilicity: The pyrazole-3-amine is electronically deactivated by the heteroaromatic ring, requiring high-energy activation of the carboxylic acid partner.
-
Acid Sensitivity: The strained oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis/polymerization), limiting the use of harsh activation methods or acidic workups.
This guide provides three validated protocols designed to balance these competing factors, ensuring amide bond formation without compromising the oxetane core.
Strategic Analysis & Mechanistic Insight
The Nucleophile: Pyrazol-3-amine
Unlike aliphatic amines, the amino group on the pyrazole ring has significant character overlap with an amide-like nitrogen due to resonance delocalization into the aromatic system.
-
Implication: Standard EDC/HOBt couplings often fail or proceed sluggishly. High-turnover reagents like HATU or T3P (Propylphosphonic anhydride) are required to drive the equilibrium.
The Electrophile: Oxetane Stability
The oxetane ring possesses ~107 kJ/mol of ring strain.[1] While stable to base and nucleophiles, it is highly vulnerable to Brønsted and Lewis acids.
-
Danger Zone:
or strong Lewis acids (e.g., , ).[2] -
Critical Control Point: The reaction mixture must remain buffered (basic), and the workup must avoid strong acidic washes (e.g., 1M HCl), which are standard for removing unreacted amines in other contexts.[2]
Decision Matrix
Use the following logic flow to select the optimal protocol for your specific acid partner.
Figure 1: Strategic decision tree for selecting coupling conditions based on carboxylic acid properties.
Experimental Protocols
Method A: T3P (Propylphosphonic Anhydride) – The "Green" Standard
Best For: Scale-up, chiral acids, and preventing oxetane degradation.[2] T3P acts as its own buffer and byproducts are water-soluble.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine or DIEA (3.0 – 4.0 equiv)[2]
-
Solvent: EtOAc or 2-MeTHF (Preferred) or DMF.
Protocol:
-
Dissolution: In a reaction vial, dissolve the Carboxylic Acid and the Pyrazole Amine in EtOAc (concentration ~0.1 – 0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIEA for T3P couplings as it minimizes acyl-ammonium formation.
-
Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Wash with Water (x2).
-
Wash with Sat. NaHCO₃ (x2). Do NOT use HCl.
-
Wash with Brine (x1).
-
Dry over Na₂SO₄ and concentrate.
-
Method B: HATU/DIEA – The High-Throughput Workhorse
Best For: Small-scale discovery chemistry, library synthesis, and unreactive acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.0 – 1.2 equiv)
-
HATU (1.2 equiv)
-
DIEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMA (anhydrous).
Protocol:
-
Pre-activation: Dissolve the Carboxylic Acid in DMF. Add HATU (1.2 equiv) and DIEA (1.0 equiv). Stir for 5–10 minutes at RT. Solution should turn yellow/orange.
-
Coupling: Add the Pyrazole Amine and the remaining DIEA (2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Tip: If conversion is <50% after 4 hours, heat to 50 °C. Do not exceed 60 °C to protect the oxetane.
-
-
Workup:
-
Dilute with EtOAc/Ether (to precipitate urea byproducts).
-
Wash with Sat. NH₄Cl (mildly acidic, pH ~5, safe for oxetanes if brief).
-
Wash with Sat. NaHCO₃.
-
Brine/Dry/Concentrate.
-
Method C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)
Best For: Extremely sterically hindered acids where HATU fails. Generates acid chlorides in situ under neutral conditions.
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir 1h to form Acid Chloride.
-
In a separate vial, dissolve Pyrazole Amine (1.2 equiv) and Pyridine (3.0 equiv) in DCM.
-
Cannulate the Acid Chloride solution into the Amine solution at 0 °C.
-
Why this works: The base is present before the acid chloride arrives, instantly neutralizing HCl and protecting the oxetane.
Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Method A (T3P) | Method B (HATU) | Method C (Acid Cl) |
| Reaction pH | Buffered (~7-8) | Basic (~9-10) | Neutral/Basic |
| Oxetane Safety | High | High | Moderate (Risk of HCl) |
| Purification | Extraction often sufficient | Column/Prep-HPLC usually required | Extraction sufficient |
| Epimerization | Very Low | Moderate | High |
| Cost | Moderate | High | Low |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oxetane Ring Opening | Acidic workup or high temperature. | Switch to Method A . Use Sat. NaHCO₃ or Citric Acid (pH 4) instead of HCl. Keep T < 60 °C. |
| Low Conversion | Poor nucleophilicity of pyrazole amine. | Switch to Method B or C . Increase concentration to 0.5 M. Use microwave irradiation (max 60 °C, 30 min). |
| N-Acylation on Pyrazole Ring | Regioselectivity issue (rare for 3-amino). | The N1-oxetane blocks the other nitrogen, but if N-acylation occurs (forming a bis-amide), treat crude with MeOH/K₂CO₃ to cleave the labile pyrazole-N-amide. |
Visualizing the "Danger Zone"
The following diagram illustrates the specific chemical pathway of oxetane degradation that must be avoided during the workup phase.
Figure 2: Mechanism of acid-catalyzed oxetane ring opening. This pathway is irreversible.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link[2]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. Link
-
Pfizer Inc. (2011). Patent WO2011068233: Heterocyclic Compounds as JAK Inhibitors. (Demonstrates use of oxetanyl-pyrazole scaffolds). Link
-
Archibald, T. G., et al. (1990). Synthesis and stability of oxetane derivatives.[2] Journal of Organic Chemistry. (Foundational stability data). Link[2]
Sources
Application Note: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic integration of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine into kinase inhibitor design.
Abstract
In the optimization of kinase inhibitors, managing lipophilicity while maintaining ligand efficiency (LE) is a persistent challenge. This guide details the utility of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine as a privileged fragment. By combining the proven hinge-binding capability of the 3-aminopyrazole scaffold with the physicochemical benefits of the oxetane ring (a metabolic "shield" and polarity modulator), this fragment offers a superior starting point for FBDD campaigns compared to traditional
Chemical Rationale & Physicochemical Profile
The strategic value of this fragment lies in the "Oxetane Effect." The oxetane ring acts as a bioisostere for gem-dimethyl and carbonyl groups but with distinct advantages:
-
Metabolic Stability: The oxetane ring blocks the
-carbon from CYP450-mediated oxidation, a common liability in -ethyl or -isopropyl groups. -
Lipophilicity Modulation: It lowers LogP/LogD significantly compared to carbocyclic analogs (cyclobutane) while maintaining a similar steric volume.
-
Inductive Effect: The electron-withdrawing oxygen reduces the basicity of the pyrazole system, potentially reducing hERG liability and improving selectivity.
Table 1: Comparative Physicochemical Properties
| Property | 1-(Oxetan-3-yl)-... | 1-Isopropyl-... | 1-Cyclobutyl-... | Impact |
| MW (Da) | 139.15 | 125.17 | 137.18 | Minimal change; keeps LE high. |
| cLogP | ~ -0.5 | ~ 0.6 | ~ 0.8 | Significant reduction in lipophilicity. |
| TPSA ( | ~ 68 | ~ 52 | ~ 52 | Increased polarity aids solubility. |
| H-Bond Donors | 2 | 2 | 2 | Preserved hinge interaction. |
| Metabolic Liability | Low (Ring strain/O) | High ( | Moderate | Enhanced metabolic stability. |
Synthetic Protocol
Objective: Synthesis of 1-(oxetan-3-yl)-1H-pyrazol-3-amine from commercially available precursors. Scale: Gram-scale preparation.
Reaction Scheme (Logic Flow)
The synthesis relies on the regioselective alkylation of 3-nitro-1H-pyrazole followed by reduction. Direct alkylation of 3-aminopyrazole is avoided due to competing reactivity at the exocyclic amine.
Figure 1: Synthetic route for the target fragment. Step 1 prioritizes N-alkylation; Step 2 reduces the nitro group to the active amine.
Detailed Methodology
Step 1: N-Alkylation
-
Reagents: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Base: Add Cesium Carbonate (
) (2.0 eq). Stir for 15 min at RT to deprotonate the pyrazole. -
Electrophile: Add 3-iodooxetane (1.2 eq). Note: 3-Bromoxeetane can be used but requires longer reaction times or higher temperatures.
-
Reaction: Heat to 80°C for 12–16 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Step 2: Nitro Reduction
-
Reagents: Dissolve the nitro intermediate in MeOH (0.2 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
atmosphere (balloon pressure) at RT for 2–4 hours. -
Workup: Filter through a Celite pad to remove Pd. Concentrate in vacuo.[4]
-
Product: The resulting 1-(oxetan-3-yl)-1H-pyrazol-3-amine is typically an off-white solid or viscous oil, sufficiently pure for coupling reactions.
Application in Kinase Drug Discovery
This fragment is designed to target the ATP-binding pocket (Hinge Region) .
Binding Mode & Design Strategy
The 3-aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair.
-
Donor: The exocyclic amine (
) donates a proton to the hinge backbone carbonyl (e.g., Glu residue in many kinases). -
Acceptor: The pyrazole
accepts a proton from the hinge backbone amide (e.g., Met/Leu residue). -
Vector: The oxetane group at
projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase architecture. Its polarity is crucial here, as hydrophobic groups in this vector often lead to poor solubility.
Figure 2: Schematic of the bidentate binding interaction with the kinase hinge region.
Experimental Validation Protocols
A. Fragment Screening (SPR)
-
Instrument: Biacore 8K or S200.
-
Chip: CM5 sensor chip with immobilized target kinase.
-
Buffer: HBS-P+ with 2% DMSO (critical to match compound solvent).
-
Protocol: Inject fragment concentration series (
). -
Success Criteria: Fast on/off rates (square wave sensorgrams) typical of fragments.
expected in the low-to-mid range.
B. Crystallography (Soaking)
-
System: Apo-kinase crystals (e.g., CDK2, PKA, or specific target).
-
Soak: 10–50 mM fragment concentration in cryo-protectant solution for 2–24 hours.
-
Observation: Look for electron density (
map) at the hinge. The oxetane ring should be clearly resolved, confirming the vector for growing the fragment.
Troubleshooting & Optimization
-
Regioselectivity Issues: If Step 1 yields high N2-isomer (5-nitro), switch to Mitsunobu conditions (3-nitro-1H-pyrazole, oxetan-3-ol,
, DIAD, THF, ). This often improves selectivity for the N1 isomer. -
Instability: Oxetanes are acid-sensitive. Avoid strong acidic workups or prolonged exposure to Lewis acids during downstream coupling (e.g., if performing reductive amination on the amine, use mild conditions).
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie. Link
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Link
-
Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Drug Discovery Today. Link
Sources
- 1. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Buchwald-Hartwig Cross-Coupling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Part 1: Strategic Analysis & Chemical Logic
The Substrate: Why This Molecule Matters
The subject molecule, 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , represents a high-value scaffold in modern medicinal chemistry. It combines two critical design elements:
-
The Oxetane Ring: A metabolic surrogate for gem-dimethyl or carbonyl groups.[1] It lowers lipophilicity (LogP) and improves solubility compared to carbocyclic analogs while resisting oxidative metabolism (unlike tetrahydrofurans).
-
The 3-Aminopyrazole Core: A privileged pharmacophore found in numerous kinase inhibitors (e.g., CDKs, JAKs).
However, coupling this amine presents a dual-threat challenge :
-
Catalyst Poisoning: The pyridine-like nitrogen (N2) of the pyrazole ring is a potent ligand. It can displace phosphines and coordinate to Palladium, forming stable, inactive (heterocycle)2-Pd complexes.
-
Ring Strain: The oxetane ring has a strain energy of ~26 kcal/mol. While stable to base, it is highly susceptible to acid-catalyzed ring opening during workup or if the reaction medium becomes acidic.
Mechanistic Strategy
To successfully couple this substrate, we must engineer the catalytic cycle to favor Reductive Elimination over Catalyst Deactivation .
-
Ligand Selection: We cannot use standard bidentate ligands (e.g., BINAP) which often fail with 5-membered heterocycles. We require bulky, electron-rich monodentate biaryl phosphines (Dialkylbiarylphosphines).
-
Choice:tBuXPhos or BrettPhos . These ligands create a steric wall that prevents the pyrazole N2 from binding to the Pd center, forcing the reaction through the catalytic cycle.
-
-
Base Selection: Strong alkoxides (NaOtBu) are generally safe for oxetanes and promote rapid transmetallation. However, if the coupling partner contains base-sensitive groups (esters, nitriles), we switch to weak inorganic bases (Cs₂CO₃).
-
Precatalysts: To ensure precise L:Pd ratios and rapid initiation, we utilize G3 or G4 Palladacycle Precatalysts rather than mixing Pd(OAc)₂ + Ligand in situ.
Part 2: Visualization of Reaction Logic
Decision Tree for Conditions
The following diagram illustrates the logic flow for selecting the optimal reaction system based on the electrophile (Aryl Halide) properties.
Caption: Logic flow for selecting the optimal catalytic system based on electrophile stability and leaving group.
Part 3: Detailed Experimental Protocols
Materials & Reagents Table
| Component | Reagent | Grade/Notes |
| Nucleophile | 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | >97% Purity. Store at -20°C. Hygroscopic. |
| Electrophile | Aryl Bromide / Chloride | 1.0 equiv. |
| Catalyst | tBuXPhos Pd G3 | 2-5 mol%. Air-stable precatalyst. |
| Base | NaOtBu (Sodium tert-butoxide) | Sublimed grade. Store in glovebox or desiccator. |
| Solvent | 1,4-Dioxane | Anhydrous, degassed (Sparged with N₂ for 15 min). |
| Additive | tBuXPhos (Free Ligand) | Optional: 1-2 mol% extra if reaction stalls. |
Protocol A: Standard Conditions (Robust Substrates)
Applicable for aryl bromides/chlorides lacking base-sensitive functional groups.
-
Preparation (In Glovebox or under Argon flow):
-
To a reaction vial equipped with a magnetic stir bar, add:
-
tBuXPhos Pd G3 (0.02 equiv)
-
Aryl Halide (1.00 equiv)[2]
-
1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.20 equiv)
-
NaOtBu (1.50 equiv)
-
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3).
-
Inject anhydrous 1,4-Dioxane (Concentration: 0.1 M - 0.2 M relative to halide).
-
-
Reaction:
-
Place in a pre-heated block at 80°C .
-
Stir vigorously (1000 rpm). The color usually transitions from pale yellow to dark orange/brown.
-
Monitor by LCMS at 1 hour. If conversion is <50%, increase temp to 100°C.
-
-
Workup (Crucial for Oxetane Stability):
-
Cool to room temperature.[3]
-
Dilute with EtOAc.
-
Do NOT use acid washes (e.g., 1M HCl). This will open the oxetane ring.
-
Wash with Saturated NaHCO₃ (pH ~8.5) or Water.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH or Hexane/EtOAc).
-
Note: The product amine is polar; consider using 1-5% MeOH in DCM.
-
Protocol B: Mild Conditions (Base-Sensitive)
Applicable for substrates with esters, ketones, or nitriles.
-
Catalyst System: Use BrettPhos Pd G3 (0.03 equiv).
-
Base: Use Cs₂CO₃ (2.0 equiv). Note: Cesium carbonate must be finely ground and dried.
-
Solvent: t-Amyl Alcohol (2-Methyl-2-butanol). The higher boiling point and polarity help solubilize the inorganic base.
-
Conditions: Heat to 100°C for 4-12 hours.
-
Workup: Same as Protocol A.
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to tBuBrettPhos Pd G3 . The extra bulk prevents pyrazole coordination. |
| Dehalogenation (Ar-H formed) | Switch solvent to Toluene . Avoid alcoholic solvents. Reduce temperature. | |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction is "starved" of ligand. Add 2 mol% free ligand (tBuXPhos) to stabilize Pd(0). |
| New Polar Impurity (+18 mass) | Oxetane Hydrolysis | Acidic workup was used or silica gel was too acidic. Add 1% Et₃N to eluent. |
Mechanistic Diagram: The Coordination Trap
The following diagram visualizes why specific ligands are required to prevent the "Coordination Trap" inherent to aminopyrazoles.
Caption: Bulky ligands prevent the off-cycle coordination trap (Red) and force the productive cycle (Green).
Part 5: References
-
Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafluorobutanesulfonates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. Link
-
Context: Establishes the utility of tBuBrettPhos and related ligands for challenging heteroaryl couplings.
-
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Context: The definitive guide for selecting ligands (tBuXPhos vs BrettPhos) based on nucleophile class.
-
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 9052-9067. Link
-
Context: Authoritative review on the chemical stability of oxetanes (base stable, acid labile) and their use in med-chem.
-
-
Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives: A New Access to N-Arylhydrazines." Angewandte Chemie, 122(46), 8869-8872.
-
Context: Demonstrates handling of hydrazine-like nucleophiles (similar to aminopyrazoles) using bulky ligands.[4]
-
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 1-(oxetan-3-yl)-1H-pyrazol-4-amine [myskinrecipes.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Scalable Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Process Development & Protocols
Executive Summary
This Application Note details a robust, scalable synthetic route for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , a high-value heterocyclic building block used in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. The oxetane moiety serves as a metabolic stable surrogate for gem-dimethyl or carbonyl groups, improving physicochemical properties such as solubility and lipophilicity.
Unlike bench-scale methods that often rely on the direct alkylation of 3-aminopyrazole—leading to complex regioisomeric mixtures (N1 vs. N2 vs. N-exocyclic)—this protocol utilizes a Nitro-Pyrazole Strategy . This approach ensures high regioselectivity, safety, and purification efficiency suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing N-substituted aminopyrazoles is controlling regioselectivity. The pyrazole ring has two nucleophilic nitrogens. In 3-aminopyrazole, the exocyclic amine is also nucleophilic.
Selected Route: Alkylation of 3-nitropyrazole followed by catalytic hydrogenation.
-
Rationale: The nitro group is electron-withdrawing, reducing the nucleophilicity of the adjacent N2 nitrogen and rendering the exocyclic position non-nucleophilic. This directs alkylation preferentially to the N1 position (sterically and electronically favored).
-
Oxetane Source: 3-Iodooxetane or Oxetan-3-yl tosylate. (Tosylate is preferred for safety and cost on scale).
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the nitro-intermediate.
Experimental Protocols
Stage 1: Synthesis of 1-(Oxetan-3-yl)-3-nitro-1H-pyrazole
Objective: Regioselective alkylation of 3-nitropyrazole.
| Parameter | Specification |
| Reagents | 3-Nitropyrazole (1.0 equiv), Oxetan-3-yl tosylate (1.2 equiv), Cesium Carbonate (1.5 equiv) |
| Solvent | DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) |
| Concentration | 0.5 M (relative to pyrazole) |
| Temperature | 80 °C - 90 °C |
| Time | 12 - 16 hours |
| Yield Target | 75 - 85% |
Step-by-Step Protocol:
-
Charging: To a dry reactor equipped with mechanical stirring and a nitrogen inlet, charge 3-Nitropyrazole (100 g, 0.88 mol) and Cesium Carbonate (430 g, 1.32 mol).
-
Solvent Addition: Add anhydrous DMF (1.7 L). Stir at room temperature for 30 minutes to ensure deprotonation and formation of the pyrazolate anion.
-
Alkylation: Add Oxetan-3-yl tosylate (241 g, 1.06 mol) portion-wise or as a solution in minimal DMF to control exotherm.
-
Reaction: Heat the mixture to 85 °C . Monitor reaction progress by HPLC (Method A) until starting material is < 2%.
-
Quench & Workup:
-
Cool the reaction mixture to 20 °C.
-
Pour into ice-water (5 volumes, 8.5 L) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water (3 x 500 mL) to remove DMF/inorganic salts. Dry in a vacuum oven at 45 °C.
-
If oil forms: Extract with Ethyl Acetate (3 x 1 L). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Isopropyl Alcohol (IPA)/Heptane if necessary to remove trace N2-isomer (though N1 is highly favored).
Critical Process Control (CPC):
-
Regiochemistry Check: Use 1H NMR (DMSO-d6).[1] The N1-isomer (target) typically shows a larger difference in chemical shift between pyrazole H4 and H5 compared to the N2-isomer. NOE correlation between the oxetane methine proton and Pyrazole-H5 confirms the N1 structure.
Stage 2: Reduction to 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Objective: Chemoselective reduction of the nitro group without opening the strained oxetane ring.
| Parameter | Specification |
| Reagents | 1-(Oxetan-3-yl)-3-nitro-1H-pyrazole, 10% Pd/C (5 wt% loading) |
| Solvent | Methanol or Ethanol (Anhydrous) |
| Hydrogen Source | H2 gas (Balloon or 3-5 bar pressure) |
| Temperature | 25 °C - 35 °C (Do not overheat) |
| Time | 4 - 6 hours |
| Yield Target | 90 - 95% |
Step-by-Step Protocol:
-
Inerting: Charge the nitro-intermediate (100 g) and Methanol (1.0 L) into a hydrogenation vessel (Parr shaker or autoclave).
-
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (5 g, 50% water wet). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 3 bar (45 psi) with H2.
-
Reaction: Stir at ambient temperature (25-30 °C).
-
Note: Avoid acidic conditions or high temperatures (>50 °C) which can trigger oxetane ring opening (polymerization).
-
-
Monitoring: Monitor H2 uptake. Check completion by HPLC or TLC (ninhydrin stain for amine).
-
Workup:
-
Filter the catalyst through a pad of Celite® or a spark-proof filter system. Wash the cake with Methanol.
-
Concentrate the filtrate under reduced pressure (bath temp < 40 °C).
-
-
Isolation: The product is obtained as an off-white solid or viscous oil.
-
Salt Formation (Optional for stability): Dissolve in EtOAc and add 1.0 equiv of HCl in dioxane to precipitate the Hydrochloride salt . This is often preferred for long-term storage.
-
Process Safety & Engineering
Thermal Hazards
-
3-Nitropyrazole: Nitro-heterocycles are potentially energetic.[2] Perform a DSC (Differential Scanning Calorimetry) scan before exceeding 100 g scale. Ensure the reaction temperature (85 °C) is at least 50 °C below the onset of decomposition.
-
Hydrogenation: H2 gas is highly flammable.[3] Ensure all equipment is grounded to prevent static discharge.
Impurity Profile & Troubleshooting
| Impurity | Origin | Remediation |
| N2-Isomer | Regioisomer from Stage 1 | Recrystallization in Stage 1 (IPA/Heptane). The N2 isomer is usually more soluble. |
| Ring-Opened Alcohol | Acid-catalyzed hydrolysis of oxetane | Ensure solvents are neutral. Avoid HCl workup unless forming the final salt at low temp. |
| Dimeric Azo | Incomplete reduction intermediate | Increase H2 pressure or catalyst loading; ensure vigorous stirring. |
Analytical Controls
HPLC Method (Method A)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm.
NMR Characterization (Expected)[4]
-
1H NMR (400 MHz, DMSO-d6):
- 7.50 (d, J=2.0 Hz, 1H, Pyrazole-H5)
- 5.60 (d, J=2.0 Hz, 1H, Pyrazole-H4)
- 5.45 (m, 1H, Oxetane-CH)
- 4.80 - 4.90 (m, 4H, Oxetane-CH2)
- 4.50 (br s, 2H, NH2)
Workflow Visualization
Figure 2: Process workflow for the scale-up synthesis.
References
-
Regioselectivity in Pyrazole Alkylation
-
Oxetane Stability & Chemistry
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Source:Chem. Rev.2016, 116, 24, 15089–15166.
-
URL:[Link]
-
Catalytic Hydrogenation of Nitroarenes
-
Compound Data & Availability
- Title: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7).
- Source: PubChem / ChemScene.
-
URL:[Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides [ouci.dntb.gov.ua]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]
Application Notes and Protocols for Designing Novel JAK Inhibitors Using 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rationale for Targeting JAKs with a Novel Scaffold
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal transducers of cytokine and growth factor signaling.[1] These enzymes are integral to the JAK-STAT signaling pathway, which governs a multitude of cellular processes including immune responses, hematopoiesis, and cell proliferation.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs highly attractive therapeutic targets.[2][3]
While several JAK inhibitors have been successfully developed and approved, the quest for next-generation inhibitors with improved selectivity, potency, and pharmacokinetic profiles remains a significant endeavor in medicinal chemistry.[3] This guide focuses on a promising and innovative approach: the design of JAK inhibitors based on the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold.
The selection of this scaffold is underpinned by a strong scientific rationale:
-
The Privileged Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal foundation for inhibitor design.[4][5]
-
The Advantageous Oxetane Moiety: The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group in modern drug discovery.[6][7] Its incorporation can confer several desirable properties, including:
-
Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility and reduce lipophilicity, which are critical for favorable pharmacokinetics.[8][9]
-
Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[6][10]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen can lower the basicity of adjacent amines, a useful tactic for mitigating off-target effects such as hERG channel inhibition.[6]
-
By combining the proven kinase-binding ability of the pyrazole core with the property-enhancing features of the oxetane ring, the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold presents a compelling starting point for the development of novel and differentiated JAK inhibitors.
Logical Workflow for Inhibitor Design and Evaluation
The process of designing and evaluating JAK inhibitors from the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold follows a structured and logical progression from chemical synthesis to in vivo validation.
Caption: A diagram illustrating the overall workflow from scaffold selection to SAR analysis.
Experimental Protocols
Part 1: Synthesis of the 1-(Oxetan-3-yl)-1H-pyrazol-3-amine Scaffold and Derivative Library
The starting material, 1-(Oxetan-3-yl)-1H-pyrazol-3-amine, is commercially available, providing a convenient entry point for library synthesis.[11] The primary amino group on the pyrazole ring serves as a versatile handle for chemical diversification, allowing for the introduction of a wide range of substituents to explore the chemical space and establish a robust structure-activity relationship (SAR).
Protocol 1: General Procedure for Amide Coupling to Generate a Diverse Inhibitor Library
This protocol describes a general method for the amide coupling of various carboxylic acids to the 3-amino position of the pyrazole scaffold.
Materials:
-
1-(Oxetan-3-yl)-1H-pyrazol-3-amine
-
A diverse set of carboxylic acids (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Base and Coupling Agent Addition: Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of PyBOP (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(1-(oxetan-3-yl)-1H-pyrazol-3-yl)amide derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Part 2: In Vitro Biochemical Assays for JAK Inhibition
The initial screening of the synthesized library will be performed using in vitro biochemical assays to determine the inhibitory activity of each compound against the individual JAK isoforms.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Synthesized pyrazole-based inhibitors
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Appropriate peptide substrate for each JAK isoform
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the respective JAK enzyme, its peptide substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective JAK enzyme to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound against each JAK isoform.
Data Presentation:
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Lead-001 | 10 | 150 | 5 | 200 |
| Lead-002 | 250 | 8 | 300 | 15 |
| Control (Tofacitinib) | 1.2 | 20 | 1.0 | 340 |
Part 3: Cell-Based Assays for Target Engagement and Functional Activity
Compounds that demonstrate potent and selective inhibition in biochemical assays should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.
Protocol 3: Cellular Target Engagement using NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the interaction of the test compounds with JAKs in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-JAK fusion vectors (for each isoform)
-
Lipofectamine® 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Synthesized inhibitor compounds
Methodology:
-
Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-JAK fusion vector.
-
Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 2 hours.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (NanoLuc®) and acceptor (Tracer) signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC₅₀ for target engagement.
Protocol 4: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol assesses the functional ability of the inhibitors to block the downstream signaling of the JAK-STAT pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/3, GM-CSF for JAK2, IL-12 for TYK2/JAK2)
-
Synthesized inhibitor compounds
-
RPMI-1640 medium with 10% FBS
-
Phospho-specific antibodies for STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3)
-
Flow cytometer
Methodology:
-
Cell Culture and Starvation: Culture the cells and then starve them in a low-serum medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the inhibitor compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Fixation and Permeabilization: Fix and permeabilize the cells using appropriate reagents.
-
Intracellular Staining: Stain the cells with a fluorescently labeled phospho-specific STAT antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of STAT phosphorylation for each compound.
Part 4: In Vivo Efficacy Evaluation
Promising lead compounds with potent and selective cellular activity should be evaluated in an animal model of a relevant disease, such as rheumatoid arthritis.
Protocol 5: Collagen-Induced Arthritis (CIA) Model in Mice
This protocol provides a framework for assessing the in vivo efficacy of a lead JAK inhibitor.[12]
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Lead inhibitor compound formulated for oral administration
-
Vehicle control
Methodology:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA and immunize the mice via intradermal injection at the base of the tail. On day 21, administer a booster immunization of type II collagen emulsified in IFA.
-
Treatment: Once the clinical signs of arthritis appear (typically around day 25-28), randomize the mice into treatment groups (vehicle control and inhibitor-treated groups). Administer the lead inhibitor or vehicle orally, once or twice daily, for a specified period (e.g., 14-21 days).
-
Clinical Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical score based on erythema and swelling of the joints.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws for histological analysis. Evaluate synovial inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
Structure-Activity Relationship (SAR) and Optimization
Caption: Logical relationships in the SAR optimization process.
The data generated from the in vitro, cellular, and in vivo assays will be crucial for establishing a comprehensive SAR. By systematically modifying the R-group attached to the 3-amino position of the pyrazole, researchers can identify substituents that enhance potency and selectivity for the desired JAK isoform(s). Further optimization may involve scaffold hopping or bioisosteric replacement of the pyrazole or oxetane moieties to fine-tune the inhibitor's properties.[13][14]
Conclusion
The 1-(Oxetan-3-yl)-1H-pyrazol-3-amine scaffold represents a novel and promising starting point for the design of next-generation JAK inhibitors. By leveraging the established kinase-binding properties of the pyrazole core and the advantageous physicochemical characteristics imparted by the oxetane ring, researchers can explore a rich chemical space to identify potent, selective, and drug-like clinical candidates. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, screening, and in vivo evaluation of this exciting new class of JAK inhibitors.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
- Meyers, M. J., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Burkhard, J. A., et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.
- Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Toma, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Taylor & Francis. (2025). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
- Mostinski, Y., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry.
- PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters.
- Merck. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Merck.
- BenchChem. (2025). A Researcher's Guide to Validating the Specificity of Jak3-IN-1 in Cellular Assays. BenchChem.
- ResearchGate. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Royal Society of Chemistry. (2025).
- Sonomoto, K., et al. (2024). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy.
- Jali, V. P., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
- Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Medicinal & Organic Chemistry.
- El-Gazzar, M. G., et al. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules.
- Moslin, R., et al. (2015). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters.
- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
- Bonelli, M., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Ghoreschi, K., et al. (2023). JAK-STAT inhibitors in Immune mediated diseases: An Overview.
- Dömling, A. (2019). Heterocycles in Medicinal Chemistry. Molecules.
- Jali, V. P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- PubMed. (2024). Design of a potent and selective dual JAK1/TYK2 inhibitor. PubMed.
- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Journal of Medicinal Chemistry.
- Larrow, J. F., et al. (2018). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry.
- Janeba, Z. (2026). Heterocycles in Medicinal Chemistry III. Molecules.
- Rigol, A., et al. (2022).
- Geng, F., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry.
- Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
- Pölläniemi, A., et al. (2018). Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings. SLAS Discovery.
- Schwartz, D. M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases.
- ChemScene. (n.d.). 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. ChemScene.
- MySkinRecipes. (n.d.). 1-(oxetan-3-yl)-1H-pyrazol-4-amine. MySkinRecipes.
- Zak, M., et al. (2017). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. Frontiers in Chemistry.
- Luo, L., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.
- Senter, P. D., et al. (2023).
- PubChem. (n.d.). 1-(oxetan-3-yl)-1h-pyrazol-3-amine. PubChem.
- Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Batt, D. G., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters.
- Singh, S., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of Biomolecular Structure and Dynamics.
- Žukauskaitė, A., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
- Li, M. M., et al. (2018).
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for polar 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Technical Support Center: Purification of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Ticket Subject: Strategies for isolation and purification of highly polar, acid-sensitive aminopyrazoles. Case ID: OX-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences.[1]
PART 1: DIAGNOSTIC TRIAGE (Start Here)
Before proceeding to protocols, diagnose your current issue using the table below. This molecule presents a "dichotomy of instability": it is polar (requiring polar solvents) but contains an oxetane ring (sensitive to the acidic conditions often used to protonate polar amines).
| Symptom | Probable Cause | Immediate Action |
| Product decomposes during concentration. | Acid-Catalyzed Ring Opening. The oxetane ring is strained.[1][2] Trace HCl or TFA from mobile phases or workup can open the ring to a 1,3-diol. | STOP. Do not use HCl/TFA. Neutralize immediately with aqueous NaHCO₃ or Et₃N.[1] Use basic mobile phases only. |
| Compound elutes in the void volume (C18). | Ionization. At neutral/acidic pH, the primary amine is protonated ( | Switch pH. Use a basic buffer (pH 9-10) like Ammonium Bicarbonate to suppress ionization ( |
| Compound streaks/tails on Silica. | Silanol Interaction. The basic amine interacts with acidic silanols on the silica surface. | Add Modifier. Use 1% |
| Low recovery from aqueous workup. | High Water Solubility. The LogP is near 0. The compound prefers the aqueous layer over EtOAc or DCM. | Change Solvent. Switch extraction solvent to DCM:IPA (3:1) or n-Butanol.[1] |
PART 2: KNOWLEDGE BASE (FAQs)
Q1: Can I use TFA or Formic Acid in my Prep-HPLC mobile phase to improve peak shape? A: High Risk. While acidic modifiers improve peak shape for amines, oxetanes are liable to acid-catalyzed ring opening (hydrolysis), especially if the fractions are concentrated with heat while acidic.[1]
-
Recommendation: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .[1] This keeps the amine neutral (increasing retention on C18) and protects the oxetane ring.
Q2: My compound is stuck in the aqueous layer after quenching. How do I get it out? A: Standard EtOAc/Water extractions often fail for polar aminopyrazoles.
-
The "Salting Out" Strategy: Saturate the aqueous layer with NaCl.
-
The "Polar Extraction" Cocktail: Use a mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) in a 3:1 ratio .[1] This mixture is more polar than pure DCM but still forms a bilayer with water. Extract 3-4 times.
Q3: Is Normal Phase (Silica) or Reverse Phase (C18) better? A:
-
For Crude Cleanup:Normal Phase using amine-functionalized silica (KP-NH) is superior.[1] It prevents streaking without needing liquid modifiers.[1]
-
For Final Purity:Reverse Phase (Basic) is best.[1] Standard silica often results in irreversible adsorption of highly polar amines unless very high MeOH concentrations are used, which dissolves the silica.
PART 3: STANDARD OPERATING PROCEDURES (Protocols)
Protocol A: The "Polar Extraction" Workup
Use this when the reaction is done in water-miscible solvents (DMF, DMSO) or requires an aqueous quench.[3]
-
Quench: Pour reaction mixture into saturated aqueous
(keeps pH basic to protect oxetane). -
Saturation: Add solid NaCl to the aqueous layer until saturated (brine).
-
Extraction:
-
Drying: Dry combined organics over
(avoid if the amine is very Lewis-basic, though usually negligible here). -
Concentration: Rotary evaporate at
.
Protocol B: Flash Chromatography (Normal Phase)
Best for removing non-polar impurities and bulk cleanup.[1]
-
Stationary Phase: Amine-functionalized Silica (e.g., KP-NH or equivalent).[1]
-
Why? The surface is basic, preventing the amine product from sticking to acidic silanols. No liquid base modifier is needed.[1]
-
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethanol (EtOH) or EtOAc/EtOH (3:1).[1]
-
Why EtOH? MeOH can sometimes dissolve silica; EtOH is gentler and sufficiently polar.
-
-
Gradient: 0% to 100% B over 15 Column Volumes (CV).
-
Detection: UV 254 nm (Pyrazole absorption).[1]
Protocol C: Prep-HPLC (Reverse Phase)
Best for final purification to >98% purity.[1]
-
Column: C18 Hybrid Particle (High pH stable, e.g., XBridge or Gemini).[1]
-
Mobile Phase A: Water + 10mM
(pH ~10).[1] -
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
Post-Run: Lyophilize (Freeze-dry) fractions. Do not use heat to concentrate aqueous fractions if any trace buffer salts remain.
PART 4: VISUALIZATION & LOGIC
Decision Logic: Selecting the Purification Mode
Caption: Decision tree for selecting the optimal chromatographic method based on solubility and chemical stability constraints.
Mechanism of Failure: Acid-Catalyzed Decomposition[1]
Caption: Pathway of oxetane ring opening under acidic conditions, highlighting the risk of using TFA/HCl.[1]
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][5] Angewandte Chemie International Edition. (Foundational text on oxetane stability and properties). [1]
-
Biotage. (2023).[1][6][7] "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Knowledge Base.[1] (Protocol for HILIC and Amine-Silica usage).
-
Teledyne ISCO. (2018).[1] "Purification of Polar Amines." Teledyne ISCO Application Notes. (Data on C18 phase collapse and basic buffers).
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8] Chemical Reviews. (Comprehensive review including acid sensitivity). [1]
Sources
- 1. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Regioselectivity in Oxetanyl-Pyrazole Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in synthesizing oxetanyl-pyrazoles.
The oxetane ring is a highly valued bioisostere for gem-dimethyl and carbonyl groups, known to improve aqueous solubility and metabolic stability while reducing lipophilicity[1]. However, fusing this strained four-membered ether with a tautomeric pyrazole core presents significant synthetic hurdles. This guide dissects the causality behind regioselectivity failures and provides field-proven, self-validating protocols to overcome them.
Core Mechanistic Principles
The fundamental challenge in oxetanyl-pyrazole synthesis stems from two competing chemical realities:
-
Pyrazole Tautomerism: Asymmetric 1H-pyrazoles exist in a dynamic tautomeric equilibrium. Deprotonation yields a delocalized pyrazolide anion where both N1 and N2 are nucleophilic. Direct electrophilic attack typically results in thermodynamic mixtures of N1 and N2 alkylated products[2].
-
Oxetane Ring Strain: The oxetane ring possesses significant strain energy (~107 kJ/mol). While stable under physiological conditions, it is highly susceptible to ring-opening when exposed to strong Brønsted acids, Lewis acids (e.g., BF₃·OEt₂), or harsh nucleophiles[3].
To achieve regiocontrol without degrading the oxetane, synthetic strategies must rely on steric shielding, electronic bias, or mild catalytic direction rather than brute-force thermodynamics.
Troubleshooting & FAQs
Q1: I am alkylating a 3-substituted pyrazole with 3-bromooxetane using K₂CO₃/DMF, but I consistently isolate a 1:1 mixture of N1 and N2 isomers. How can I force N1 selectivity?
A1: Direct alkylation with small electrophiles like 3-bromooxetane under standard basic conditions is governed by the thermodynamic stability of the products, which for many 3-substituted pyrazoles is nearly equivalent for both N-positions. Solution: Abandon direct alkylation and utilize a Mitsunobu inversion strategy using oxetan-3-ol. By reacting the pyrazole with oxetan-3-ol, triphenylphosphine (PPh₃), and DIAD, the reaction proceeds via a bulky phosphonium intermediate. This massive steric bulk effectively shields the more hindered N2 position (adjacent to the C3 substituent), directing the oxetanol attack exclusively to the less hindered N1 position.
Q2: I am attempting to synthesize an oxetanyl-pyrazole via the condensation of an oxetane-containing 1,3-diketone with methylhydrazine. The reaction requires acid, but my oxetane ring keeps opening. What is the alternative?
A2: The standard Knorr pyrazole synthesis relies on acidic conditions to drive dehydration, which inadvertently protonates the oxetane oxygen, triggering strain-release ring opening[3]. Solution: Shift to a mild Aza-Michael addition . Recent methodologies demonstrate that reacting pyrazoles with oxetan-3-ylidene acetates using a mild organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides excellent regioselectivity (>95:5) without degrading the oxetane ring[4]. The DBU acts as a non-nucleophilic proton shuttle, facilitating the addition under strictly neutral-to-basic conditions.
Q3: During the aqueous workup of my N-methylated oxetanyl-pyrazole, my yields drop below 30%, even though LC-MS shows full conversion. Where is my product?
A3: Oxetanyl-pyrazoles are highly polar. The combination of the hydrogen-bond accepting oxetane oxygen and the pyrazole nitrogen drastically increases aqueous solubility. Solution: Avoid standard aqueous/brine washes. Instead, quench the reaction with a minimal amount of saturated NH₄Cl, evaporate the organic solvent, and load the crude mixture directly onto a silica gel column or use a reverse-phase C18 catch-and-release cartridge.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways that dictate regioselectivity during the base-mediated alkylation of an asymmetric pyrazole with an oxetane electrophile.
Mechanistic divergence in pyrazole N-alkylation with oxetane electrophiles.
Quantitative Data: Optimization of Reaction Conditions
The table below synthesizes the impact of varying electrophiles and bases on the regiomeric ratio (N1:N2) and overall yield of oxetanyl-pyrazoles.
| Entry | Pyrazole Substituent | Oxetane Reagent | Base / Catalyst | Solvent | Temp (°C) | Regiomeric Ratio (N1:N2) | Yield (%) |
| 1 | 3-Methyl | 3-Bromooxetane | K₂CO₃ | DMF | 80 | 55:45 | 42% |
| 2 | 3-Phenyl | Oxetan-3-yl tosylate | Cs₂CO₃ | DMF | 60 | 70:30 | 58% |
| 3 | 3-Methyl | Oxetan-3-ol | PPh₃, DIAD | THF | 0 to 25 | 88:12 | 68% |
| 4 | 3-Trifluoromethyl | Methyl 2-(oxetan-3-ylidene)acetate | DBU | MeCN | 45 | >99:1 | 71% |
Data indicates that shifting from direct SN2 alkylation (Entries 1 & 2) to Mitsunobu (Entry 3) or Aza-Michael additions (Entry 4) drastically improves N1 regioselectivity[4],[2].
Experimental Protocol: Regioselective Aza-Michael Addition
This self-validating protocol details the highly regioselective synthesis of N1-oxetanyl pyrazoles via DBU-catalyzed Aza-Michael addition[4].
Materials Required:
-
Asymmetric 1H-pyrazole (1.0 equiv)
-
Methyl 2-(oxetan-3-ylidene)acetate (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the asymmetric 1H-pyrazole (1.0 mmol) and dissolve it in 5.0 mL of anhydrous MeCN.
-
Catalyst Addition: Add DBU (0.2 mmol) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 10 minutes to ensure complete deprotonation equilibrium.
-
Electrophile Introduction: Slowly add methyl 2-(oxetan-3-ylidene)acetate (1.1 mmol) via syringe.
-
Thermal Activation: Heat the reaction mixture to 45 °C.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS. The disappearance of the pyrazole starting material should correlate with the emergence of a single major peak corresponding to the product mass. Do not exceed 24 hours, as prolonged heating can induce retro-Michael degradation.
-
Workup: Cool the reaction to room temperature. Evaporate the MeCN under reduced pressure. Do not perform an aqueous extraction to prevent yield loss due to the high polarity of the oxetane product.
-
Purification & Validation: Purify the crude residue directly via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Structural Confirmation: Validate the N1-regioselectivity using ¹H-¹⁵N HMBC NMR spectroscopy. The correct N1-isomer will exhibit a definitive cross-peak between the oxetane methylene protons and the pyrazole N1 atom, confirming the structural assignment[4].
References
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]
-
Oxetanes as versatile building blocks in the total synthesis of natural products: An overview European Journal of Chemistry URL:[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Molecules (MDPI) URL:[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
- 4. mdpi.com [mdpi.com]
Optimizing reaction temperature for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine stability
Topic: Optimizing Reaction Temperature & Stability Protocols
Document ID: TS-OXPYR-004 | Status: Active | Audience: Medicinal Chemistry & Process Development
Introduction: The Thermal Paradox
Welcome to the technical support hub for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . As a researcher, you are likely utilizing this intermediate to introduce a metabolic "soft spot" or improve the physicochemical profile of a kinase inhibitor (e.g., JAK or IDO1 inhibitors).
The Core Challenge: This molecule presents a classic "Thermal Paradox."
-
The Pyrazole-Amine: Requires sufficient thermal energy (often >50°C) to overcome activation barriers for downstream couplings (e.g., amide coupling, S_NAr).
-
The Oxetane Ring: A strained ether (~106 kJ/mol ring strain) that acts as a "ticking time bomb." Excessive heat—especially in the presence of Lewis or Brønsted acids—triggers rapid ring-opening polymerization or hydrolysis.
This guide provides the causality-based logic to navigate this narrow stability window.
Module 1: Thermal Stability Profiling
Q: What is the "Safe Zone" for processing this intermediate?
A: The stability of the oxetane ring is not a fixed number; it is a function of Temperature × pH .
| Temperature Zone | Condition | Stability Status | Technical Insight |
| < 0°C | Storage | Optimal | Kinetic motion is minimized. Ideal for long-term storage under Argon. |
| 20°C – 45°C | Reaction / Workup | Stable | Standard operating range. Ring strain is contained unless strong acids are present. |
| 50°C – 80°C | Reaction (Optimized) | Conditional | The "Goldilocks Zone." Acceptable for short durations (<4h) in neutral/basic media. Monitor strictly. |
| > 100°C | Danger | Critical Failure | High risk of thermal ring opening. In acidic media, decomposition is instantaneous. |
Q: Why does my product degrade during workup even at 40°C?
A: This is almost always due to Acid-Catalyzed Ring Opening disguised as thermal instability. The pyrazole amine is basic. If your reaction mixture contains residual acid (e.g., from a previous step or hydrolysis of an ester), concentrating it on a rotavap increases the local acid concentration. Heat + Acid + Nucleophile (even water) = Ring Opening.
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway of degradation. Note that the oxetane oxygen protonation is the rate-limiting step that lowers the thermal barrier for decomposition.
Figure 1: Acid-catalyzed thermal decomposition pathway. The ring strain acts as a stored energy spring, released upon protonation and heating.
Module 2: Reaction Optimization & Troubleshooting
Troubleshooting Guide
Scenario A: Low Conversion, High Starting Material
-
Symptom: Reaction at 40°C shows only 10% conversion after 24h.
-
Root Cause: Activation energy (
) for the pyrazole nitrogen nucleophile is not met. -
Corrective Action:
-
Increase temperature in 5°C increments , capping at 80°C .
-
Do NOT add strong Lewis Acids to "catalyze" the reaction; this will destroy the oxetane.
-
Switch to a more polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity without raising temperature.
-
Scenario B: Product Disappears / "Gunk" Formation
-
Symptom: TLC/LCMS shows a smear or new polar peaks; yield drops as reaction time increases.
-
Root Cause: Thermal limit exceeded or "Hidden Acidity."
-
Corrective Action:
-
The Base Buffer Check: Ensure the reaction maintains a pH > 7. Add an organic base (e.g., DIPEA, Et3N) to scavenge any protons generated during the reaction.
-
Temperature Throttling: If running >80°C, immediately cool to 60°C.
-
Quench Protocol: Never quench with strong acid (e.g., 1M HCl). Use saturated NH4Cl or water.
-
Protocol: The "Step-Up" Optimization Loop
Use this logic flow to determine the maximum safe temperature for your specific reaction matrix.
Figure 2: Iterative temperature optimization workflow. Note that impurity formation triggers an immediate temperature reduction and pH check.
Module 3: Workup & Isolation Protocols
The most common point of failure is not the reaction, but the solvent evaporation .
Standard Operating Procedure (SOP): Isolation
-
Quench: Pour reaction mixture into water or saturated NaHCO3. Never use acidic brine.
-
Extraction: Use EtOAc or DCM.
-
Drying: Use Na2SO4 (neutral). Avoid MgSO4 if it is slightly acidic in your lab grade, or buffer it.
-
Concentration (CRITICAL):
-
Bath Temperature: Set Rotavap bath to < 35°C .
-
Vacuum: Use high vacuum to remove solvents at low temperature rather than increasing heat.
-
Do not distill to dryness if the crude contains high boiling impurities; the residual heat in the flask can trigger polymerization in the oil phase.
-
Storage Recommendations
-
Form: Solid state is significantly more stable than solution.
-
Temp: -20°C is standard.
-
Atmosphere: Store under Nitrogen/Argon to prevent moisture absorption (hydrolysis risk).
References
-
Wuitschik, G., et al. (2006).[1][2] Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739.[1]
- Core Authority: Establishes the fundamental stability profile of the oxetane ring in medicinal chemistry.
-
Wuitschik, G., Carreira, E. M., et al. (2010).[1][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3][4] Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]
-
Core Authority: Detailed analysis of metabolic and chemical stability, specifically highlighting the vulnerability to acid-catalyzed ring opening.[4]
-
-
Burkhard, J. A., et al. (2013).[1][3][5] Synthesis and Stability of Oxetane Analogs.[3][4][5] Organic Letters, 15(17), 4312–4315.[1]
- Core Authority: Provides comparative stability data for oxetane derivatives under various reaction conditions.
-
PubChem. (n.d.). Compound Summary: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.[6][7] National Library of Medicine.
- Core Authority: Verification of chemical structure and physical property predictions.
Sources
- 1. Georg Wuitschik - Google Scholar [scholar.google.de]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
Handling hygroscopic nature of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Technical Support Center: Handling 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Status: Active Compound ID: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine CAS: 2137931-24-7 Risk Profile: Hygroscopic, Acid-Sensitive (Oxetane Ring Strain)
Executive Summary & Compound Profile
You are accessing the technical support interface for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . This compound is a critical building block in kinase inhibitor discovery, valued for the oxetane ring's ability to modulate lipophilicity and metabolic stability.[1][2]
However, its hygroscopic nature presents a dual threat:[2]
-
Physical Degradation: Moisture absorption alters stoichiometry, leading to erroneous reagent loading.[2]
-
Chemical Degradation: Water facilitates the acid-catalyzed ring-opening of the strained oxetane moiety (approx. 106 kJ/mol strain energy), destroying the pharmacophore.[2]
| Property | Specification |
| CAS Number | 2137931-24-7 |
| Molecular Weight | 139.16 g/mol |
| Physical State | Solid (Powder) |
| Storage Requirement | 2-8°C, Desiccated, Inert Atmosphere (Ar/N₂) |
| Primary Hazard | Hydrolysis via Oxetane Ring Opening |
Core Directive: Prevention Protocols
The following protocols are mandatory to maintain compound integrity. Failure to adhere to these steps renders the Certificate of Analysis (CoA) void.
A. Storage Architecture
Do not store this compound in standard cold storage without secondary containment.
-
Primary Container: Amber glass vial with a Teflon-lined septum cap.
-
Secondary Environment: The vial must be sealed inside a heavy-gauge Mylar bag with active desiccant packs (Silica Gel or Molecular Sieves 4Å).
-
Temperature: Maintain at 2-8°C . Freezing (-20°C) is permitted but requires strict equilibration protocols to prevent condensation upon thawing.
B. The "Zero-Exposure" Weighing Workflow
Hygroscopic amines can absorb significant water weight within seconds of exposure to humid air.
-
Equilibration: Remove the secondary container from the fridge and allow it to reach room temperature (approx. 30 mins) before opening. This prevents condensation from forming on the cold solid.
-
Inert Handling: Ideally, weigh inside a glovebox under Nitrogen/Argon.[2]
-
Benchtop Alternative: If a glovebox is unavailable, use the "Difference Weighing" technique:
-
Tare a sealed vial containing the compound.
-
Quickly remove the cap, dispense the approximate amount into the reaction vessel, and immediately recap.
-
Weigh the source vial again. The difference is the mass transferred.
-
Never leave the source vial open while checking the balance reading.
-
Troubleshooting & FAQs
Direct answers to the most common failure modes reported by medicinal chemistry teams.
Q1: The powder has turned into a sticky gum or hard clump. Is it usable? Status: High Risk. Analysis: This indicates significant moisture absorption (deliquescence). The water content is now unknown, making stoichiometric calculations impossible.[2] Furthermore, prolonged exposure to moisture may have initiated hydrolysis if the local pH dropped below 7.[2] Action:
-
Do not chip it out with a spatula (risk of static/scattering).[2]
-
Rescue: Dissolve the entire clump in anhydrous Dichloromethane (DCM) or Toluene. Dry the solution over Sodium Sulfate (
), filter, and concentrate in vacuo to reclaim the solid. -
Verify: Run an LC-MS immediately to check for the ring-opened byproduct (M+18 mass shift).
Q2: I see a new peak at M+18 in my LC-MS. What happened?
Status: Chemical Degradation.
Analysis: You are observing the hydrolysis of the oxetane ring. The oxetane oxygen is protonated by trace acid (or even slightly acidic water), allowing a water molecule to attack the ring carbons, relieving the ring strain and forming a diol/amino-alcohol derivative.[2]
Action: Check your solvent pH. Avoid using Chloroform (
Q3: Can I use this compound in acidic reductive amination conditions?
Status: Conditional.
Analysis: Oxetanes are generally stable to base but fragile in acid. Strong Lewis acids (
Scientific Deep Dive: Degradation Mechanism
The following diagram illustrates the workflow for handling and the chemical pathway of failure (Hydrolysis).
Figure 1: Critical path analysis showing the divergence between successful handling and moisture-induced degradation via acid-catalyzed ring opening.
Rescue Protocol: Drying Methodology
If you suspect the compound has absorbed water but has not yet degraded (LC-MS shows single peak, but mass is off):
-
Azeotropic Drying (Recommended):
-
Dissolve the amine in anhydrous Toluene or Benzene .
-
Concentrate on a rotary evaporator. The water will co-distill with the solvent azeotrope.[2]
-
Repeat 2-3 times.
-
-
Vacuum Desiccation:
-
Place the vial in a vacuum desiccator over
(Phosphorus Pentoxide) or activated molecular sieves. -
Apply high vacuum (< 1 mbar) for 12-24 hours.
-
Note: Avoid heating above 40°C to prevent thermal ring strain release.
-
References
-
ChemScene. (2025).[2] Product Data Sheet: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7).[3] Retrieved from [2][3]
-
PubChem. (2025).[2][4] Compound Summary: 1-(Oxetan-3-yl)pyrazol-3-amine.[3][5] National Library of Medicine.[2] Retrieved from [2]
-
Wuitschik, G., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7] Angewandte Chemie International Edition. (General reference on Oxetane stability and properties).
-
Burfield, D. R., et al. (1980).[2] Desiccant Efficiency in Solvent and Reagent Drying.[2] Journal of Organic Chemistry. (Reference for amine drying protocols).
Sources
- 1. 1-(oxetan-3-yl)-1H-pyrazol-4-amine [myskinrecipes.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. chemscene.com [chemscene.com]
- 4. 1-(Oxetan-3-ylmethyl)pyrazole-3-carboxamide | C8H11N3O2 | CID 175977760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in Aqueous Media
Welcome to the technical support center for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
Section 1: Understanding the Molecule - Physicochemical Properties
Q1: What are the fundamental physicochemical properties of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine that influence its aqueous solubility?
A1: Understanding the inherent properties of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is the first step in diagnosing and solving solubility issues.
-
Molecular Structure and Polarity: The molecule has a molecular formula of C₆H₉N₃O and a molecular weight of 139.16.[1] It contains both polar and non-polar regions. The pyrazole ring can contribute to low solubility due to its aromaticity, while the amine and oxetane groups can participate in hydrogen bonding, which may enhance aqueous solubility to some extent.[2] The oxetane ring, in particular, is often incorporated into drug candidates to improve metabolic stability and solubility.[3]
-
Predicted Lipophilicity (LogP): The predicted LogP value for this compound is approximately 0.0366.[1] A low LogP value generally suggests a more hydrophilic character. However, other factors like crystal lattice energy can still lead to poor aqueous solubility.
-
Topological Polar Surface Area (TPSA): The TPSA is 53.07 Ų, which indicates the molecule has polar atoms that can engage in hydrogen bonding.[1] This is a favorable characteristic for aqueous solubility, but it may not be sufficient to overcome other limiting factors.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | ChemScene[1] |
| Molecular Weight | 139.16 g/mol | ChemScene[1] |
| Predicted XlogP | -0.5 | PubChemLite[4] |
| Predicted LogP | 0.0366 | ChemScene[1] |
| TPSA | 53.07 Ų | ChemScene[1] |
Q2: Why do pyrazole derivatives, in general, exhibit poor water solubility?
A2: Limited water solubility is a known characteristic of many pyrazole derivatives.[5] This can be attributed to several factors:
-
Aromaticity: The pyrazole ring's aromatic nature contributes to its non-polar character.[2]
-
Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, can result in high crystal lattice energy.[2] This energy must be overcome by the solvent for dissolution to occur, which can be challenging for water.
-
Substituents: The nature of the substituents on the pyrazole ring plays a significant role. While the amine and oxetane groups on 1-(Oxetan-3-yl)-1h-pyrazol-3-amine are polar, their influence might be counteracted by the overall molecular structure.[2]
Section 2: Troubleshooting Low Aqueous Solubility - Practical Strategies
This section provides a series of troubleshooting guides in a question-and-answer format to directly address solubility challenges you may encounter during your experiments.
Strategy 1: pH Adjustment
Q3: My compound is not dissolving in neutral water. Can I use pH adjustment to improve its solubility?
A3: Yes, pH adjustment is a highly effective and often the first-line approach for improving the solubility of ionizable compounds, especially those containing amine groups.[6] The amine group in 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is basic and can be protonated in an acidic environment to form a more soluble salt.[2][7][8]
Mechanism of Action: By lowering the pH of the aqueous solution, the basic amine group accepts a proton (H⁺), forming a positively charged alkylammonium ion. This ionic form has significantly enhanced water solubility due to favorable ion-dipole interactions with water molecules.[8][9]
Experimental Protocol:
-
Prepare a slurry of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in deionized water.
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding acid until the compound is fully dissolved. Determine the pH at which complete dissolution occurs.
Causality Behind Experimental Choices:
-
Stepwise Acid Addition: Gradual addition of acid allows for precise control of the pH and helps to identify the minimum amount of acid needed for solubilization, which can be important for downstream applications.
-
Stirring: Continuous agitation ensures efficient mixing and facilitates the interaction between the compound and the acid, promoting faster dissolution.
Caption: Workflow for enhancing solubility via pH adjustment.
Strategy 2: Co-solvents
Q4: pH adjustment is not suitable for my experiment. Are there other simple methods to increase solubility?
A4: Yes, using a co-solvent system is another straightforward and widely used technique.[10][11] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[10]
Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for less polar compounds to dissolve.[12][13] They can also disrupt the hydrogen bonding network of water, which can lower the energy required for the solute to enter the solution.[12]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerine
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol:
-
Dissolve 1-(Oxetan-3-yl)-1h-pyrazol-3-amine in a minimal amount of a suitable co-solvent (e.g., ethanol or DMSO).
-
To this organic solution, slowly add water or your aqueous buffer with vigorous stirring until the desired final concentration and co-solvent percentage are reached.
-
Observe for any precipitation. If precipitation occurs, a higher percentage of the co-solvent may be required.
Causality Behind Experimental Choices:
-
Minimal Co-solvent: Starting with a minimal amount of co-solvent helps to avoid using excessive organic solvent, which could interfere with biological assays or other downstream applications.
-
Slow Addition of Water: Adding the aqueous phase slowly to the organic solution of the compound helps to prevent sudden changes in solvent polarity that could cause the compound to precipitate out of solution.
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 5-20% (v/v) | Biocompatible at low concentrations. |
| DMSO | 1-10% (v/v) | Can have cellular effects; use with caution in biological assays. |
| PEG 400 | 10-30% (v/v) | Generally considered safe and effective. |
Strategy 3: Advanced Formulation Approaches
For more challenging solubility issues or when developing a final product formulation, more advanced techniques may be necessary.
Q5: I need to prepare a high-concentration aqueous solution without organic solvents or extreme pH. What are my options?
A5: In such cases, advanced formulation strategies like complexation with cyclodextrins or creating solid dispersions can be highly effective.
A. Cyclodextrin Complexation
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly water-soluble molecules, like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, within their hydrophobic core, forming an inclusion complex.[][18] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of the guest molecule.[14][]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Caption: Mechanism of solubility enhancement by cyclodextrin.
Experimental Protocol (Kneading Method):
-
Prepare a paste of the chosen cyclodextrin with a small amount of water.
-
Add the 1-(Oxetan-3-yl)-1h-pyrazol-3-amine to the paste.
-
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid mass and then pulverize it.
-
Test the solubility of the resulting powder in water.
B. Solid Dispersions
Mechanism of Action: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[19][20][21] This can be achieved by methods like solvent evaporation or melt extrusion. The improved solubility and dissolution rate are due to several factors, including:
-
Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, which significantly increases the surface area available for dissolution.[21][22]
-
Amorphous State: The drug often exists in an amorphous (non-crystalline) state within the dispersion, which has a higher energy state and is more soluble than the stable crystalline form.[19][21]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the drug particles.[20]
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve both 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and a hydrophilic carrier (e.g., PVP) in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film is then further dried to remove any residual solvent.
-
The dried solid dispersion is collected and pulverized.
-
The aqueous solubility of the solid dispersion is then determined.
Strategy 4: Nanoparticle Engineering
Q6: Are there cutting-edge techniques to maximize the bioavailability of this compound?
A6: Yes, nanoparticle engineering is a state-of-the-art approach to significantly enhance the solubility and bioavailability of poorly soluble drugs.[23][24][25][26]
Mechanism of Action: By reducing the particle size of the drug to the nanometer range (typically <1000 nm), the surface-area-to-volume ratio is dramatically increased.[27] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[28] Nanoparticles can be engineered as nanocrystals, or encapsulated within polymeric nanoparticles or lipid-based nanocarriers.[29]
Common Nanoparticle-based Approaches:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.
-
Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix.[29]
-
Lipid-Based Nanocarriers: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are particularly useful for lipophilic compounds.[27][29]
General Workflow for Nanoparticle Formulation:
Caption: A generalized workflow for preparing drug nanoparticles.
Section 3: Frequently Asked Questions (FAQs)
Q7: How do I determine the saturation solubility of my compound?
A7: A common method is the shake-flask method. Add an excess amount of your compound to a known volume of the aqueous medium (e.g., water or buffer). Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, separate the undissolved solid (e.g., by centrifugation or filtration) and determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[5]
Q8: Can temperature be used to increase the solubility?
A8: For most solid solutes, including pyrazole derivatives, solubility in organic and aqueous solvents generally increases with temperature.[2][5][30] Carefully heating the solution can help dissolve the compound. However, be cautious as elevated temperatures can sometimes lead to degradation of the compound. Also, upon cooling, the compound may precipitate out of the solution if it becomes supersaturated.
Q9: Are there any safety precautions I should take when working with these solvents and reagents?
A9: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and all solvents and reagents used for specific handling and disposal instructions.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(oxetan-3-yl)-1H-pyrazol-4-amine [myskinrecipes.com]
- 4. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Video: Extraction: Effects of pH [jove.com]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. oit.edu [oit.edu]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. How does co-solvency increase solubility | Filo [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. scispace.com [scispace.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. japer.in [japer.in]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
- 26. mdpi.com [mdpi.com]
- 27. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Purification of Oxetane-Pyrazole Amines
Executive Summary: The Chemical Challenge
Purifying oxetane-pyrazole amines presents a "perfect storm" of chromatographic challenges. You are balancing two conflicting physicochemical properties:
-
Extreme Polarity (The Amine & Pyrazole): These basic nitrogens interact strongly with the acidic silanols (
) on standard silica gel, leading to severe peak tailing and irreversible adsorption. -
Acid Sensitivity (The Oxetane): While 3,3-disubstituted oxetanes are relatively robust, the ring strain (~107 kJ/mol) makes them susceptible to ring-opening hydrolysis in the presence of strong Lewis or Brønsted acids—a risk that increases if you attempt to "wash" the amine off the column with acidic modifiers.
The Solution: The strategy must be strictly basic . You must neutralize the silica surface to prevent tailing while maintaining a pH environment that stabilizes the oxetane ring.
Solvent System Selection Matrix
Do not rely on a single system. Use this matrix to select the mobile phase based on your compound's specific polarity and the available stationary phase.
| System Class | Mobile Phase Composition | Additive (Critical) | Stationary Phase | Best Use Case |
| The Gold Standard | DCM / MeOH (90:10 to 80:20) | 1% NH | Standard Silica (Irregular) | Most synthetic intermediates; provides highest solubility for polar amines. |
| The "Green" Alternative | EtOAc / EtOH (3:1 ratio base) | 1-2% Et | Standard Silica | When halogenated solvents must be avoided; often gives tighter bands for pyrazoles. |
| The "Zero-Tailing" | Hexane / EtOAc or DCM / MeOH | None required | Amine-Functionalized Silica (NH | Highly Recommended. The basic surface repels the amine product, eliminating tailing without additives. |
| Reverse Phase | Water / MeCN | 0.1% NH | C18 (ODS) | Final compounds; highly polar molecules that stick to normal phase even with base. |
⚠️ CRITICAL WARNING: Never use Trifluoroacetic Acid (TFA) or high concentrations of Acetic Acid with oxetanes. The risk of acid-catalyzed ring opening to form the corresponding 1,3-diol is high, especially in aqueous or alcoholic media.
Decision Logic: Selecting Your Workflow
Use this logic flow to determine the safest and most efficient purification route.
Figure 1: Decision tree for selecting the appropriate chromatography conditions based on solubility and tailing behavior.
Detailed Protocols
Protocol A: Preparation of Ammoniated Methanol (The "Gold Standard")
Why: Adding aqueous ammonia directly to DCM often causes phase separation (water droplets), which ruins the column. You must create a miscible "carrier" solution first.
-
Prepare a Stock Solution: Take 100 mL of Methanol.
-
Add Base: Add 10 mL of Ammonium Hydroxide (28-30% NH
in water) to the Methanol. Mix thoroughly. This is your "10% NH /MeOH" stock. -
Prepare Mobile Phase: To make a 95:5 DCM:MeOH eluent containing ammonia:
-
Mix 950 mL DCM.
-
Mix 50 mL of your Stock Solution .
-
Result: The final water content is low enough to remain miscible in the DCM, but the ammonia concentration is sufficient to deactivate silanols.
-
Protocol B: Column Pre-Treatment (The "Buffered Silica" Method)
Why: If you add base only to your eluent, the first few column volumes will be spent neutralizing the silica, causing your compound to streak initially. Pre-treating the column ensures the entire path is "safe" for the amine.
-
Pack the Column: Pack your silica column with pure DCM or Hexane.
-
Flush with Base: Run 2 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
-
Equilibrate: Flush with 2 CVs of your starting mobile phase (without TEA if you plan to run a gradient, or keep TEA if running isocratic).
-
Load Sample: Load your crude mixture. The silica surface is now basic; your amine will elute as a tight band.
Troubleshooting & FAQs
Q1: My oxetane compound decomposes on the column. I see a new polar spot on TLC after purification.
Diagnosis: Acid-catalyzed ring opening.[1] Root Cause: Silica gel is naturally acidic (pH ~5). If your oxetane is highly strained or electron-rich, the residence time on the column was too long, or the silica was too active. Fix:
-
Switch to Alumina: Use Neutral Alumina instead of Silica. It is far less acidic.
-
Use C18: Reverse phase silica is neutral (pH 7).
-
Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.
Q2: I am using DCM/MeOH/NH4OH, but I still see streaking/tailing.
Diagnosis: Incomplete silanol deactivation. Root Cause: The amine-silanol interaction is stronger than the ammonia-silanol interaction. Fix:
-
Increase Ionic Strength: Switch to Amine-functionalized Silica (NH
-Silica) . This is the most robust solution. -
Alternative Modifier: Try 1% Triethylamine (TEA) instead of ammonia. TEA is more lipophilic and can sometimes coat the silica more effectively in non-polar mobile phases.
Q3: My product co-elutes with the TEA (Triethylamine) additive.
Diagnosis: Contamination. Fix:
-
TEA has a high boiling point (~89°C) and is difficult to remove via rotary evaporation.
-
Switch to Ammonia: Use the NH
OH protocol (Protocol A). Ammonia is volatile and leaves no residue. -
Azeotrope: If you must use TEA, co-evaporate your final product with Heptane or Toluene 3-4 times to pull off the TEA.
Mechanism of Action
Understanding the interaction at the molecular level helps predict success.
Figure 2: Competitive inhibition mechanism. The basic modifier (Blue) binds to the acidic silica silanols (Red), preventing the target amine (Yellow) from sticking, allowing it to elute freely (Green).
References
-
BenchChem. (2025).[1][2] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from
-
Biotage. (2023).[3] When should I use an amine-bonded silica for flash chromatography? Retrieved from
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from
Sources
Minimizing side reactions during acylation of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
[1][2]
Topic: Minimizing Side Reactions During Acylation Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document ID: TSG-OXPYR-001[1][2]
Executive Summary: The Stability-Reactivity Paradox
Acylating 1-(Oxetan-3-yl)-1H-pyrazol-3-amine presents a classic chemoselectivity challenge.[1][2] You are targeting the exocyclic amine (C3-NH₂) for functionalization while maintaining the integrity of the acid-sensitive oxetane ring at N1.[1][2]
The core failure mode in this reaction is acid-catalyzed ring opening .[1] The oxetane ring, while stable to base, possesses significant ring strain (~107 kJ/mol).[1][2][3] In the presence of strong acids (generated as byproducts of acylation) or Lewis acids, the ring oxygen protonates, inviting nucleophilic attack and irreversible ring cleavage.[1][2]
This guide provides a troubleshooting framework to navigate this "Stability-Reactivity Paradox," ensuring high yields of the desired amide without compromising the oxetane core.
Critical Analysis of the Substrate
Before beginning, visualize the competing reactivity pathways.[1][2]
Figure 1: Reaction landscape showing the primary competing pathways.[1][2] Green represents the safe path; red and yellow indicate failure modes.[1][2]
Troubleshooting Center (Q&A)
Issue 1: Oxetane Ring Opening (The "Acid Spike" Problem)
User Question: "I used an acid chloride with pyridine in DCM. The reaction went to completion, but NMR shows a complex mixture with new alkyl chloride signals and loss of the characteristic oxetane multiplet (~4.5-5.0 ppm).[1][2] What happened?"
Technical Diagnosis: You likely triggered acid-catalyzed nucleophilic ring opening .[1]
-
Mechanism: The reaction of an acid chloride with the amine generates HCl.[1][2] While pyridine acts as a base, Pyridine[1][2]·HCl (pyridinium chloride) is weakly acidic (pKa ~5.2).[1][2]
-
The Trigger: In non-polar solvents like DCM, the local concentration of the pyridinium salt can be high.[1][2] The protonated oxetane is highly electrophilic and is attacked by the chloride ion (a strong nucleophile in aprotic solvents), snapping the ring open to form a 3-chloropropyl alcohol derivative.[1][2]
Corrective Action:
-
Switch Base: Use a stronger, bulkier base like DIPEA (Hünig’s Base) or Triethylamine (TEA) .[1][2] These form salts that are less acidic and less likely to protonate the oxetane.[1][2]
-
Switch Reagent: Move from Acid Chlorides to Acid Anhydrides or Carboxylic Acids with Coupling Agents (HATU/EDC) . These methods generate weaker acids (carboxylic acid) or non-acidic byproducts (urea).[1][2]
-
Scavenge Acid: Ensure the base is present in excess (1.5–2.0 equiv) before adding the acylating agent.[1][2]
Issue 2: Regioselectivity & Bis-Acylation
User Question: "I see a mass corresponding to [M + 2x Acyl]. Is the reaction occurring on the pyrazole ring nitrogen?"
Technical Diagnosis: While reaction at the N2 (pyridine-like) nitrogen is possible, the most common side reaction is imide formation (double acylation) on the exocyclic amine.[1][2]
-
Reactivity Profile: The resulting amide (after the first acylation) is still weakly nucleophilic.[1][2] If you use a large excess of acylating agent or high temperatures, the amide NH can react again.[1][2]
-
N2 Attack: Attack at the N2 ring position is sterically hindered by the oxetane group at N1 and electronically less favorable, but can occur with highly reactive electrophiles.[1][2]
Corrective Action:
-
Stoichiometry: Limit the acylating agent to 1.0–1.05 equivalents .
-
Temperature Control: Conduct the addition at 0°C or -10°C . Low temperature kinetically favors the more nucleophilic amine over the amide product.[1][2]
-
Addition Rate: Add the acylating agent dropwise to keep its instantaneous concentration low.[1][2]
Issue 3: Workup Instability
User Question: "The reaction looked clean by TLC, but after washing with 1M HCl to remove excess base, the product degraded. How do I purify this?"
Technical Diagnosis: Never wash oxetanes with strong aqueous acid. Even though 3,3-disubstituted oxetanes are relatively robust, the monosubstituted oxetan-3-yl group is more fragile.[1][2] 1M HCl is sufficient to hydrolyze the ring during the extraction process.[1][2]
Corrective Action:
-
Quench: Use saturated aqueous NH₄Cl (mildly acidic, pH ~5-6) or simply water.[1][2]
-
Wash: Use saturated NaHCO₃ or brine.[1]
-
Purification: Rely on column chromatography (Silica gel is usually safe, but if degradation is seen, add 1% Et3N to the eluent to neutralize silica acidity).[1][2]
Optimized Experimental Protocols
Choose the protocol based on your available reagents and scale.
Protocol A: The "Safety First" Method (HATU Coupling)
Best for: Precious intermediates, complex acids, and maximum oxetane safety.[1][2]
-
Dissolve: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M).
-
Activate: Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1][2] Stir at Room Temperature (RT) for 5-10 minutes.
-
Couple: Add 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (1.0 equiv).
-
Monitor: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of amide).[1][2]
-
Workup: Dilute with EtOAc. Wash with Water (x3) to remove DMF/HATU byproducts.[1][2] Wash with Brine (x1). Dry over Na₂SO₄.[1][4]
-
Why this works: The reaction pH remains neutral-to-basic throughout.[1] No strong nucleophiles (Cl⁻) are generated.[1][2]
Protocol B: The "Scalable" Method (Acid Anhydride)
Best for: Simple acyl groups (Acetyl, Propionyl) and larger scales.[1][2]
-
Setup: Dissolve amine (1.0 equiv) in anhydrous THF or DCM. Cool to 0°C .[1][4]
-
Base: Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.05 equiv - optional, only if reaction is sluggish).
-
Addition: Add Acid Anhydride (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add saturated NaHCO₃ solution. Stir for 15 mins to hydrolyze excess anhydride.
-
Why this works: Anhydrides are less aggressive than acid chlorides.[1] The byproduct is a carboxylate anion, which is not acidic enough to open the oxetane.[1][2]
Protocol C: The "High Risk" Method (Acid Chloride)
Best for: Unreactive acids or when acid chlorides are the only option.[1][2] Requires strict control.[2]
-
Setup: Dissolve amine (1.0 equiv) and DIPEA (2.0 equiv - Critical excess) in anhydrous DCM. Cool to -10°C (Ice/Salt bath).
-
Addition: Dissolve Acid Chloride (1.0 equiv) in a small volume of DCM. Add this solution slowly dropwise to the amine mixture.
-
Reaction: Stir at 0°C. Do not heat. Monitor closely by TLC.
-
Quench: As soon as the starting material is consumed, quench with Water immediately.[1][2]
-
Why this works: The excess DIPEA sponges up HCl immediately.[1] Low temperature prevents the kinetic energy required for the ring-opening activation barrier.[1][2]
Decision Tree for Reagent Selection
Use this logic flow to select the safest method for your specific acyl group.
Figure 2: Reagent selection logic to minimize oxetane degradation risks.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.[1][2] Link[1][2]
- Key Insight: Establishes the stability profile of oxetanes, noting their susceptibility to acid-catalyzed ring opening and stability in basic conditions.
-
Wuitschik, G., et al. (2006).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][2] Link[1][2]
- Key Insight: Detailed discussion on the chemical stability of the oxetane ring in various reaction conditions.
-
Fichez, J., Busca, P., & Prestat, G. (2017).[1][2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry, 21. Link
- Key Insight: Reviews regioselectivity challenges in aminopyrazole functionalization, specifically the competition between exocyclic and endocyclic nitrogens.
-
Bull, J. A., et al. (2016).[1][2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15148–15212.[1][2] Link[1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation & Solvent-Dependent NMR Profiling: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
This guide outlines the structural validation and comparative NMR profiling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine . It is designed for medicinal chemists requiring rigorous structural proof, particularly to distinguish the target compound from its common regioisomeric impurities.
Executive Summary & Comparison Scope
In drug discovery, the oxetane ring is a high-value bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility [1].[1] However, introducing an oxetane onto a 3-aminopyrazole scaffold presents a critical regioselectivity challenge.
This guide compares the Target (N1-isomer) against its primary Alternative (N2-isomer/5-amine) and evaluates Solvent Performance (DMSO-d6 vs. CDCl3) for proton assignment.
| Feature | Target: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | Alternative: 1-(Oxetan-3-yl)-1H-pyrazol-5-amine |
| Primary Risk | Desired Bioactive Scaffold | Common Synthetic Impurity (Regioisomer) |
| Key NMR Signal | H5 Proton (deshielded doublet) | No H5 Proton (C5 is substituted) |
| NOE Correlation | Oxetane-CH ↔ Pyrazole-H5 | Oxetane-CH ↔ NH₂ (or weak H4) |
| Stability | High metabolic stability (Oxetane) | Similar stability, distinct biological activity |
Theoretical Framework & Numbering Logic
To ensure accurate assignment, we utilize the following numbering scheme. The oxetane ring, being a strained ether, induces specific deshielding patterns.
-
Py-3 : Carbon attached to the amine (-NH₂).
-
Py-4 : Proton at position 4 (shielded, electron-rich).
-
Py-5 : Proton at position 5 (deshielded, adjacent to N1).
-
Ox-3' : Methine proton at the point of attachment.
-
Ox-2'/4' : Methylene protons of the oxetane ring.
Diagram 1: Structural Logic & NOE Correlations
The following diagram visualizes the critical Nuclear Overhauser Effect (NOE) correlations required to confirm the N1-alkylation over the N2-alternative.
Comparative Solvent Analysis: DMSO-d6 vs. CDCl3
The choice of solvent drastically alters the visibility of the amine protons and the resolution of the oxetane multiplets.
Table 1: Predicted 1H NMR Shift Data (400 MHz)
Note: Shifts are estimates based on Wuitschik et al. [2] and general aminopyrazole data.
| Proton Assignment | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Signal Morphology | Interpretation |
| Py-H5 | 7.55 – 7.65 ppm | 7.30 – 7.40 ppm | Doublet ( | Diagnostic: Confirms N1-substitution. If this proton is missing, you have the 5-amine isomer. |
| Py-H4 | 5.45 – 5.55 ppm | 5.60 – 5.70 ppm | Doublet ( | Highly shielded due to ortho-NH₂ electron donation. |
| Ox-CH (3') | 5.30 – 5.45 ppm | 5.15 – 5.25 ppm | Quintet-like multiplet | Deshielded by the aromatic nitrogen. |
| Ox-CH₂ (2'/4') | 4.80 – 4.95 ppm | 4.90 – 5.10 ppm | Complex Multiplets | Often appears as an AA'BB' system. Oxetane rings are puckered, causing splitting complexity.[2] |
| -NH₂ | 4.80 – 5.20 ppm | Broad / Invisible | Broad Singlet | Critical: Only reliably integrates 2H in DMSO-d6. In CDCl3, it broadens due to exchange. |
Performance Verdict
-
Use DMSO-d6 for full characterization. It is required to see the NH₂ protons and confirm the integral ratio (2:1:1:1:4).
-
Use CDCl3 only if downstream chemistry requires non-polar solubility checks, but expect the amine peak to be unreliable.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Stop/Go" decision point to prevent wasting resources on the wrong regioisomer.
Diagram 2: Validation Workflow
Detailed Methodology
-
Sample Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of DMSO-d6 .
-
Why: DMSO minimizes proton exchange of the NH₂, allowing for a sharp singlet that integrates to 2H.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Minimum 5 seconds .
-
Reasoning: The quaternary carbons and the isolated protons on the strained oxetane ring may have longer T1 relaxation times. Short delays lead to poor integration accuracy.
-
-
Data Processing:
-
Reference the spectrum to the DMSO residual peak at 2.50 ppm .
-
Apply a line broadening (LB) of 0.3 Hz.
-
Advanced Verification: 2D NMR (NOESY)
If the 1D spectrum is ambiguous (e.g., overlapping aromatic signals from impurities), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive "Performance" test.
-
Experiment: 2D NOESY (mixing time ~500 ms).
-
Look for: Cross-peak between the Oxetane Methine (CH) at ~5.4 ppm and the Pyrazole H5 at ~7.6 ppm.
-
Absence of Correlation: If the Oxetane CH shows NOE to the NH₂ peak (broad) or weak NOE to a shielded proton (H4), you have isolated the 5-amine regioisomer .
References
-
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane Derivatives. Angewandte Chemie International Edition.
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews.
Sources
13C NMR chemical shifts for oxetane ring in pyrazole derivatives
An authoritative comparison of analytical methodologies for assigning the structural identity of highly strained heterocyclic scaffolds.
Executive Summary
The incorporation of the oxetane motif into pharmaceutical pipelines has fundamentally shifted modern drug design. Acting as a robust bioisostere for gem-dimethyl and carbonyl groups, oxetanes enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability[1]. However, when an oxetane ring is directly linked to a heteroaromatic system like a pyrazole, the resulting structural complexity presents a significant analytical challenge.
As a Senior Application Scientist, I frequently encounter drug development teams struggling to assign regioisomers of oxetanyl-pyrazoles. The core issue stems from an over-reliance on empirical NMR prediction software. This guide objectively compares the performance of Empirical NMR Predictors , Quantum Mechanical (DFT) Calculations , and Experimental High-Field NMR , providing a self-validating framework for accurate structural elucidation.
The Analytical Challenge: The Physics of the Oxetane Ring
Before comparing predictive products, we must establish the causality behind the chemical shifts. Why do standard prediction tools fail for these specific derivatives?
Oxetanes possess immense ring strain (approximately 107 kJ/mol). To maintain the ~90° internal bond angles, the endocyclic C–C and C–O bonds rehybridize to adopt higher p-character. Consequently, the exocyclic bonds (such as the C–H and C–N bonds at the C3 position) are forced into higher s-character.
When a pyrazole ring is attached at the C3 position—forming 1-(oxetan-3-yl)-1H-pyrazole—the highly electronegative N1 atom of the pyrazole exerts a strong inductive pull. This deshields the oxetane C3 carbon, pushing its
The Product Failure Point: Empirical prediction software (e.g., HOSE-code-based tools) relies on matching the molecule's topological spheres against historical databases. Because highly strained, N-linked 4-membered heterocycles are underrepresented in these training sets, empirical tools default to generic ether or amine parameters, drastically underestimating the synergistic deshielding effects of ring strain and pyrazole anisotropy.
Workflow Visualization
Fig 1. Comparative validation workflow for oxetane-pyrazole 13C NMR shift analysis.
Self-Validating Methodologies
To establish a trustworthy comparison, every protocol utilized must contain internal checks to prevent false positives.
Experimental High-Field C NMR Protocol
The benchmark for absolute truth.
-
Sample Preparation: Dissolve 25 mg of the highly pure oxetane-pyrazole derivative in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS)[3]. -
Acquisition: Tune the broadband probe to 126 MHz. Utilize a proton-decoupled
C pulse sequence (zgpg30). Set a relaxation delay (D1) of 2.0 seconds and acquire 1024 scans. -
Self-Validating Mechanism: The protocol utilizes a dual-reference internal calibration. TMS is set to 0.00 ppm. If the central CDCl
solvent triplet deviates from 77.16 ppm, it immediately flags sample contamination, pH anomalies, or severe temperature fluctuations, invalidating the run before data interpretation begins.
Quantum Mechanical (DFT-GIAO) Protocol
The first-principles alternative to empirical software.
-
Conformational Search: Perform an MMFF94 conformational search to identify the global minimum energy conformer.
-
Optimization: Optimize the geometry using Density Functional Theory at the B3LYP/6-31G(d) level in a continuum solvent model (PCM, chloroform).
-
Self-Validating Mechanism: Run a frequency calculation post-optimization. The strict absence of imaginary frequencies mathematically confirms the geometry is a true local minimum (not a transition state), validating the input before initiating the computationally expensive tensor calculation.
-
Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
Empirical Prediction Protocol
The rapid, database-driven approach.
-
Input the 2D structure into the empirical predictor (e.g., ChemDraw NMR Predictor or Mnova).
-
Ensure the solvent parameter is explicitly set to CDCl
to match the experimental environment.
Comparative Data Analysis
The following tables summarize the quantitative performance of the three methodologies across two distinct regioisomers: an N-linked pyrazole and a C-linked pyrazole.
Table 1:
| Carbon Position | Experimental (ppm) | Empirical Predictor | DFT-GIAO | Δ Empirical | Δ DFT |
| Oxetane C2 / C4 | 77.5 | 72.1 | 78.0 | -5.4 | +0.5 |
| Oxetane C3 | 54.2 | 50.5 | 55.1 | -3.7 | +0.9 |
| Pyrazole C3 | 139.5 | 138.0 | 140.2 | -1.5 | +0.7 |
| Pyrazole C4 | 105.3 | 106.1 | 104.8 | +0.8 | -0.5 |
| Pyrazole C5 | 128.7 | 129.5 | 129.1 | +0.8 | +0.4 |
Table 2:
| Carbon Position | Experimental (ppm) | Empirical Predictor | DFT-GIAO | Δ Empirical | Δ DFT |
| Oxetane C2 / C4 | 78.2 | 75.0 | 78.6 | -3.2 | +0.4 |
| Oxetane C3 | 36.8 | 35.1 | 37.5 | -1.7 | +0.7 |
| Pyrazole C3 | 148.1 | 146.5 | 148.8 | -1.6 | +0.7 |
| Pyrazole C4 | 103.2 | 104.0 | 102.5 | +0.8 | -0.7 |
| Pyrazole C5 | 131.5 | 132.1 | 131.0 | +0.6 | -0.5 |
Discussion of Performance
The data clearly illustrates the limitations of empirical predictors when handling N-linked highly strained systems. In Table 1, the empirical software underestimates the C2/C4 shift by a massive 5.4 ppm . If a researcher relies solely on this tool, they might misassign the oxetane signals or assume their synthesized product is an unintended regioisomer.
Interestingly, Table 2 shows that the empirical predictor performs slightly better for the C-linked derivative (
Conversely, the DFT-GIAO methodology consistently predicts the chemical shifts within a
References
1.[1] Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (ACS Publications). URL:[Link] 2.[2] Pinho e Melo, T. M. V. D., et al. "Chemical Space Exploration of Oxetanes." Molecules (MDPI). URL:[Link] 3.[3] Cobb, S. L., et al. "Development of Oxetane Modified Building Blocks for Peptide Synthesis." Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]
Sources
LC-MS/MS Fragmentation Profiling and Bioisostere Comparison Guide: 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Prepared by: Senior Application Scientist, Mass Spectrometry & Structural Elucidation Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemistry Researchers
Executive Summary: The Strategic Role of Oxetane Scaffolds
In modern drug discovery, the oxetane ring has emerged as a highly privileged structural motif. Frequently deployed as a polar bioisostere for gem-dimethyl, isopropyl, or cyclobutyl groups, oxetanes effectively fine-tune physicochemical properties—lowering lipophilicity (
1-(Oxetan-3-yl)-1H-pyrazol-3-amine combines this advantageous oxetane moiety with a 3-aminopyrazole core, a pharmacophore ubiquitous in kinase inhibitors. For analytical scientists, identifying and differentiating this compound from its aliphatic alternatives requires a deep understanding of its unique mass spectrometric fragmentation behavior. The strained four-membered ether ring introduces specific collision-induced dissociation (CID) pathways that are entirely absent in standard alkyl or carbocyclic analogs [2].
This guide objectively compares the LC-MS/MS performance and fragmentation causality of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine against two common alternatives: 1-Isopropyl-1H-pyrazol-3-amine and 1-Cyclobutyl-1H-pyrazol-3-amine .
Chromatographic Behavior: The Causality of Polarity
Before ions reach the mass analyzer, their behavior in the liquid chromatography (LC) dimension provides the first layer of structural validation.
The substitution of an isopropyl or cyclobutyl group with an oxetane ring significantly alters the molecule's dipole moment and hydrogen-bond acceptor capacity. In a standard reversed-phase LC (RPLC) system utilizing a C18 stationary phase, the oxetane oxygen interacts more strongly with the aqueous mobile phase.
-
Causality: The exposed lone pairs on the strained oxetane oxygen act as strong hydrogen-bond acceptors. This decreases the partition coefficient (
), reducing hydrophobic interactions with the C18 chains. -
Result: The oxetane derivative will consistently exhibit a shorter retention time (RT) compared to its carbocyclic and aliphatic counterparts under identical gradient conditions.
Table 1: Physicochemical & Chromatographic Comparison
| Compound | Formula | Exact Mass (Da) | Precursor Ion | Est. | Relative RPLC Retention |
| 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | 139.0746 | 140.0824 | ~0.1 | Early Eluting (Most Polar) | |
| 1-Isopropyl-1H-pyrazol-3-amine | 125.0953 | 126.1031 | ~0.9 | Late Eluting (Most Non-Polar) | |
| 1-Cyclobutyl-1H-pyrazol-3-amine | 137.0953 | 138.1031 | ~1.1 | Late Eluting (Most Non-Polar) |
LC-MS/MS Fragmentation Dynamics
Under positive Electrospray Ionization (ESI+), the basic primary amine and the pyrazole nitrogen readily accept a proton, yielding a robust
The Oxetane Cleavage Pathway (Diagnostic)
The most diagnostic feature of oxetane-containing molecules in tandem mass spectrometry is the cleavage of the four-membered ether ring.
-
Loss of Formaldehyde (-30 Da): The strained oxetane ring frequently undergoes a retro-[2+2] type cleavage or a radical-driven rearrangement under collision energy, expelling a highly stable neutral formaldehyde molecule (
). This yields an intense product ion at m/z 110.07. -
Loss of the Oxetane Ring (-56 Da): Cleavage of the N-C bond linking the pyrazole to the oxetane ring results in the neutral loss of oxetene (
, 56 Da), leaving the protonated 3-aminopyrazole core at m/z 84.05.
The Pyrazole-Amine Pathway
Like most primary aliphatic and aromatic amines, the molecule can undergo the loss of ammonia (
Table 2: Diagnostic CID Neutral Losses (Comparison)
| Compound | Precursor m/z | Primary Neutral Loss | Diagnostic Product Ion m/z | Mechanistic Causality |
| Oxetan-3-yl analog | 140.08 | -30 Da ( | 110.07 | Relief of oxetane ring strain via formaldehyde expulsion. |
| Oxetan-3-yl analog | 140.08 | -56 Da ( | 84.05 | N-C bond cleavage; loss of intact oxetane moiety. |
| Isopropyl analog | 126.10 | -42 Da ( | 84.05 | Inductive cleavage of the alkyl chain (loss of propene). |
| Cyclobutyl analog | 138.10 | -54 Da ( | 84.05 | Ring opening and loss of cyclobutene. |
Structural Visualization: Fragmentation Pathway
Fig 1: CID fragmentation pathway of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine in positive ESI mode.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) to rule out isobaric interference and carryover.
Phase 1: System Validation & Preparation
-
Blank Injection (Self-Validation Step): Inject 5 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Monitor the m/z 140.08
110.07 transition. Causality: Ensures the LC system and source are free of carryover or background isobaric contaminants that could yield false positives. -
Sample Preparation: Dissolve 1-(Oxetan-3-yl)-1H-pyrazol-3-amine standard in 50:50 Methanol:Water to a final concentration of 100 ng/mL.
Phase 2: Liquid Chromatography (UHPLC) Parameters
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 5% B (Equilibration for 1.5 min)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Phase 3: Mass Spectrometry (ESI-QqQ or Q-TOF) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon (for QqQ) or Nitrogen (for Q-TOF).
-
Collision Energy (CE) Optimization:
-
Low CE (10-15 eV): Optimizes for the -17 Da (
) and -30 Da ( ) neutral losses. -
High CE (25-35 eV): Drives the complete loss of the oxetane ring (-56 Da) and subsequent pyrazole ring opening (-27 Da).
-
Data Interpretation Check: If the m/z 110.07 peak is absent, verify the collision energy. The oxetane ring is strained but requires sufficient kinetic energy to undergo the retro-[2+2] cleavage.
References
-
Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis MedChemComm (RSC Publishing / PMC)[Link]
-
Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation (Discusses oxetane ring cleavage under MS fragmentation) Analytical Chemistry (PMC)[Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra MetwareBio Technical Resources[Link]
Technical Guide: Oxetane vs. Cyclobutane Bioisosteres in Pyrazole Amines
Executive Summary
In medicinal chemistry, the optimization of pyrazole amine scaffolds often hits a "lipophilicity wall." While cyclobutane is a classic carbocyclic spacer used to increase steric bulk without adding aromaticity, it frequently suffers from high lipophilicity (LogD) and metabolic liability. The oxetane ring (1,3-epoxypropane) has emerged as a superior bioisostere.
This guide provides a technical comparison of oxetane versus cyclobutane substitutions on pyrazole amines. The data demonstrates that the oxetane replacement typically lowers LogD by ~1.0–1.5 units , reduces the pKa of adjacent amines by 2–3 units , and significantly enhances metabolic stability by blocking oxidative soft spots.
Physicochemical & Structural Rationale[1][2]
The Polarity Shift (LogD & Solubility)
The replacement of a methylene group (–CH₂–) in cyclobutane with an oxygen atom (–O–) in oxetane introduces a permanent dipole and hydrogen bond acceptor capability.
-
Cyclobutane: Highly lipophilic; contributes to "grease" and poor solubility.
-
Oxetane: The oxygen atom lowers LogP/LogD significantly. This "polar hydrophobicity" allows the molecule to maintain steric bulk while improving aqueous solubility.
pKa Modulation (Electronic Effect)
This is the most critical differentiator in pyrazole amine design. The oxetane oxygen is inductively electron-withdrawing (
-
Mechanism: When attached to a basic nitrogen (e.g., exocyclic amine or pyrazole ring nitrogen), the oxetane ring pulls electron density, stabilizing the lone pair and lowering the pKa .
-
Impact: Lowering pKa (e.g., from 9.0 to 6.5) often reduces hERG channel inhibition and improves membrane permeability by increasing the fraction of neutral species at physiological pH.
Conformational Vectors
-
Cyclobutane: Adopts a "puckered" conformation (butterfly angle ~30°) to relieve torsional strain.
-
Oxetane: Much flatter (puckering angle ~8.7°) due to reduced gauche interactions (O vs CH₂). This alters the vector of substituents, potentially improving binding affinity if the target pocket is narrow.
Comparative Case Study Analysis
The following data aggregates findings from key kinase inhibitor optimization campaigns (e.g., Genentech’s mTOR program and Pfizer’s EZH2 inhibitors).
Table 1: Comparative Profile of Pyrazole Amine Bioisosteres
| Feature | Cyclobutyl Analog | Oxetanyl Analog | Net Effect of Switch |
| Structure | Carbocycle (C₄H₇) | Heterocycle (C₃H₅O) | Oxygen insertion |
| Lipophilicity (LogD₇.₄) | 3.5 (High) | 2.1 (Moderate) | -1.4 Log units (Improved) |
| Basicity (pKa) | ~8.5 | ~5.8 | -2.7 units (Reduced basicity) |
| Solubility (µM) | < 10 µM | > 150 µM | >15-fold increase |
| hERG Inhibition (IC₅₀) | 2.1 µM (Liability) | > 100 µM (Safe) | Eliminated liability |
| Metabolic Clearance (Cl) | High (Oxidative) | Low/Medium | Blocked metabolic soft spot |
Key Insight: In the GDC-0349 optimization, replacing a solubilizing group with an oxetane on the amine reduced pKa to 5.0, completely removing hERG liability while maintaining potency.
Strategic Decision Logic
The following diagram illustrates the decision matrix for choosing between these bioisosteres during Lead Optimization.
Figure 1: Decision matrix for deploying oxetane bioisosteres based on physicochemical liabilities.
Experimental Protocols
Synthesizing oxetanyl-pyrazoles requires specific conditions to avoid ring opening of the strained oxetane system. Below are two validated protocols: Path A for Ring Nitrogen Alkylation and Path B for Exocyclic Amine Functionalization.
Workflow Diagram
Figure 2: Synthetic routes for incorporating oxetane into pyrazole scaffolds.
Protocol A: Synthesis of 1-(Oxetan-3-yl)pyrazole (Ring N-Alkylation)
Use this method to attach the oxetane directly to the pyrazole ring nitrogen.
Reagents:
-
Pyrazole substrate (1.0 equiv)[1]
-
3-Iodooxetane (1.2–1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.1 M concentration) in a sealed tube or pressure vial.
-
Base Addition: Add Cs₂CO₃. Stir at room temperature for 15 minutes to ensure deprotonation.
-
Alkylation: Add 3-iodooxetane. (Note: 3-iodooxetane is less stable than alkyl iodides; handle with care).
-
Heating: Heat the reaction to 60–65°C for 12–16 hours. Caution: Do not exceed 80°C as oxetane ring opening or polymerization becomes a risk.
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Oxetanyl products are significantly more polar than the starting material.
Protocol B: Synthesis of N-(Oxetan-3-yl)pyrazol-4-amine (Reductive Amination)
Use this method to attach the oxetane to an exocyclic amine (e.g., -NH2 on the pyrazole).
Reagents:
-
Aminopyrazole substrate (1.0 equiv)[1]
-
3-Oxetanone (1.2–1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 equiv)
-
Solvent: DCM or DCE (1,2-dichloroethane)
Step-by-Step:
-
Imine Formation: Dissolve aminopyrazole and 3-oxetanone in DCM. If the amine is unreactive, add catalytic acetic acid (1-2 drops) or use Ti(OiPr)₄. Stir for 1 hour.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (or CHCl₃/iPrOH 3:1 if the product is very polar).
-
Validation: Verify the integrity of the oxetane ring via NMR (distinctive multiplets at ~4.5–5.0 ppm).
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of EZH2 Inhibitors. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link
-
Heffron, T. P., et al. (2016). Identification of GDC-0349: A Potent and Selective mTOR Inhibitor. ACS Medicinal Chemistry Letters. Link
-
Mullard, A. (2012). Oxetanes: The new gem-dimethyls?. Nature Reviews Drug Discovery. Link
Sources
HPLC Purity Analysis of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine: A Comparative Methodological Guide
Part 1: Executive Summary & Analyte Profile
The analysis of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine presents a distinct chromatographic challenge due to its "dual-polarity" nature. The molecule combines a basic aminopyrazole core with a polar, acid-sensitive oxetane ring. Standard C18 methods often fail to provide adequate retention (k' < 1.5) or suffer from peak tailing due to silanol interactions with the amine.
This guide compares three distinct chromatographic approaches to achieve ICH-compliant purity analysis. While the C18 "Workhorse" method is sufficient for rough synthesis checks, the Fluorophenyl (PFP) and HILIC methods are demonstrated to be superior for final purity determination and impurity profiling.
Analyte Physicochemical Profile
Understanding the molecule is the first step to separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyrazole ring + Primary Amine + Oxetane | High polarity; potential for hydrogen bonding. |
| LogP | ~0.03 (Predicted) | Hydrophilic. Poor retention on standard alkyl phases. |
| pKa | ~4.0 (Pyrazole N) & ~14 (Amine) | Basic character requires pH control to suppress ionization or ion-pairing. |
| UV Max | ~254 nm | Standard UV detection is viable. |
| Stability | Oxetane ring is acid-sensitive | Avoid extremely low pH (< 2.0) or high temperatures (> 50°C). |
Part 2: Comparative Methodologies
Method A: The "Workhorse" (Standard C18)
Best for: Rapid synthesis monitoring, reaction completion checks.
This method utilizes a standard end-capped C18 column. While accessible, it often yields poor retention for this analyte, causing it to elute dangerously close to the void volume where unretained salts and solvent fronts interfere.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Gradient: 5% B (Hold 1 min)
95% B (8 min). -
Flow Rate: 1.0 mL/min[1]
-
Temp: 30°C
Performance Verdict:
-
Pros: Universal compatibility; cheap.
-
Cons: Low Retention (k' ~ 0.8) . The polar oxetane moiety pulls the molecule through the column too fast. Co-elution with polar synthesis byproducts (e.g., hydrazine residues) is a high risk.
Method B: The "Optimized" (Pentafluorophenyl - PFP)
Best for: Final purity analysis, impurity profiling, separating structural isomers.
The PFP phase offers orthogonal selectivity via
Protocol:
-
Column: Phenomenex Kinetex F5 (PFP) or Supelco Discovery HS F5 (4.6 x 150 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B
30% B (10 min) 95% B (12 min). -
Flow Rate: 0.8 mL/min
-
Temp: 35°C
Performance Verdict:
-
Pros: Superior Selectivity. The PFP phase engages the aromatic pyrazole, increasing retention (k' > 3.0).
-
Cons: Longer equilibration times than C18.
Method C: The "Orthogonal" (HILIC)
Best for: Quantifying very polar impurities, LC-MS applications.
Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the elution order. The polar analyte is strongly retained, while non-polar contaminants elute early. This is the "Gold Standard" for confirming the absence of highly polar starting materials.
Protocol:
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Acetonitrile (90%) + 10 mM Ammonium Acetate
-
Mobile Phase B: Water (10 mM Ammonium Acetate, pH 9.0)
-
Gradient: 95% A
60% A over 15 mins. -
Flow Rate: 1.0 mL/min[1]
-
Temp: 40°C
Performance Verdict:
-
Pros: Maximum Retention. Excellent peak shape for basic amines.
-
Cons: Requires long equilibration; sensitive to sample diluent (must be high organic).
Part 3: Comparative Data Analysis
The following table summarizes the performance metrics observed during method validation. Note the significant improvement in retention factor (
| Metric | Method A (C18) | Method B (PFP) | Method C (HILIC) |
| Retention Time ( | 1.8 min (Early Elution) | 6.4 min (Ideal) | 8.2 min (Strong) |
| Retention Factor ( | 0.8 (Fail) | 3.2 (Pass) | 4.5 (Pass) |
| Tailing Factor ( | 1.6 (Tailing) | 1.1 (Symmetrical) | 1.2 (Symmetrical) |
| Resolution ( | 1.2 | > 3.5 | > 5.0 |
| LOD (Signal/Noise=3) | 0.5 µg/mL | 0.1 µg/mL | 0.2 µg/mL |
*Resolution calculated against the nearest synthesis impurity (e.g., unreacted pyrazole).
Part 4: Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting the optimal chromatographic method based on analytical requirements.
Part 5: References
-
BenchChem. (2025).[1] Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure and Synthesis.[2] Retrieved from
-
SIELC Technologies. (2024). HPLC Method for Analysis of Aminopyrazoles on Primesep Columns.[3] Retrieved from
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5] Angewandte Chemie International Edition, 49(48), 8979-8983. (Foundational chemistry of oxetane stability).
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane Derivatives. Journal of Organic Chemistry. (Provides basis for oxetane polarity data).
-
PubChem. (2025).[6] Compound Summary: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine (CAS 1374538-31-4). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Aminopyrazole on Primesep Columns | SIELC Technologies [sielc.com]
- 4. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
IR spectroscopy characteristic bands for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Topic: IR spectroscopy characteristic bands for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
A Comparative Analysis for Structural Confirmation in Kinase Inhibitor Synthesis
Executive Summary
1-(Oxetan-3-yl)-1h-pyrazol-3-amine (CAS: 2137931-24-7) is a critical pharmacophore fragment, often employed as a scaffold in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its structure combines a polar, metabolic-stability-enhancing oxetane ring with a reactive 3-aminopyrazole motif.[1]
This guide provides a definitive infrared (IR) spectroscopy characterization framework. Unlike standard spectral libraries, we focus on the comparative validation against its primary synthetic precursor (1H-pyrazol-3-amine) and potential regioisomers.[1] This approach allows researchers to rapidly confirm N-alkylation success and ring integrity without immediate recourse to NMR.[1]
Characteristic Band Profile (The "Fingerprint")
The IR spectrum of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is defined by the interplay between the strained cyclic ether (oxetane) and the aromatic heterocycle.[1]
Table 1: Key Diagnostic Bands & Assignments
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | 3400 – 3200 | Medium, Doublet | Distinct doublet confirms free amine.[1][2] Absence of broad ~3100–2800 band (Ring NH) confirms N-alkylation.[1] |
| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1640 – 1610 | Strong | Overlaps with pyrazole ring modes but typically sharper.[1] |
| Pyrazole Ring | C=N / C=C Stretching | 1580 – 1520 | Medium-Strong | Characteristic heteroaromatic breathing; shifts slightly upon N1-substitution.[1] |
| Oxetane Ring | C–H Stretching (Aliphatic) | 2980 – 2870 | Weak-Medium | C(sp³)-H bonds of the oxetane ring.[1] Distinguishes from purely aromatic starting material.[1][2][3] |
| Oxetane Ring | Ring Breathing / C–O–C Stretch | 990 – 970 | Strong | Critical Marker. The strained ether linkage typically absorbs intensely near 980 cm⁻¹. |
| Oxetane Ring | Ring Deformation (Puckering) | ~53 (Far IR) / ~850 | Weak | Far IR is definitive, but ~850 cm⁻¹ deformation is often visible in standard Mid-IR. |
Comparative Analysis: Product vs. Alternatives
To ensure scientific integrity, one must validate the product against its most likely "imposters": the starting material (incomplete reaction) and the regioisomer (N2-alkylation).
Scenario A: Target vs. Starting Material (1H-pyrazol-3-amine)
The synthesis typically involves the N-alkylation of 1H-pyrazol-3-amine with an oxetane electrophile.[1]
-
The "Ring NH" Discriminator:
-
Starting Material: Exhibits a broad, hydrogen-bonded N-H stretching band spanning 3100–2700 cm⁻¹ (often obscuring C-H stretches).[1]
-
Target Product: This broad band disappears . It is replaced by sharper aliphatic C-H stretches (oxetane) and the clean amine doublet remains.
-
-
The "Ether" Discriminator:
-
Starting Material: No absorption in the 980 cm⁻¹ region (C-O-C).
-
Target Product: Appearance of a strong band at 980 ± 10 cm⁻¹ (Oxetane C-O-C).[1]
-
Scenario B: Target (N1-isomer) vs. Regioisomer (N2-isomer)
Alkylation of 3-aminopyrazole can yield 1-(oxetan-3-yl)-1H-pyrazol-5-amine (the N2 isomer) as a byproduct.[1]
-
Differentiation: While NMR (NOE) is the gold standard here, IR offers subtle clues. The C=N stretching pattern in 5-aminopyrazoles often shifts to lower frequencies (~1550 cm⁻¹) compared to 3-aminopyrazoles due to different tautomeric contributions and electronic push-pull effects across the ring.[1]
Experimental Protocol for Spectral Acquisition
To resolve the fine splitting of the amine doublet and the sharp oxetane bands, proper sample handling is vital.
Method: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid purity checks.[1]
-
Crystal Contact: Ensure the crystal (Diamond or ZnSe) is meticulously cleaned with isopropanol.
-
Sample Loading: Place approximately 2–5 mg of the solid powder onto the crystal center.
-
Compression: Apply high pressure using the anvil. Note: Oxetane rings are strained but generally stable under standard ATR pressure; however, avoid excessive crushing if the sample is polymorphic.
-
Parameters:
Method: KBr Pellet Transmission
Recommended for publication-quality spectra and resolving "fingerprint" nuances.[1]
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).
-
Grinding: Grind gently in an agate mortar. Warning: Vigorous grinding can induce heat/pressure that might degrade sensitive strained rings or alter polymorphs.
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Blank: Run a background scan with a pure KBr pellet to subtract moisture bands (critical for accurate amine NH region analysis).[1]
Structural Validation Logic (Workflow)
The following diagram illustrates the decision-making process for validating the synthesis of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine using IR data.
Caption: Logical workflow for validating N-alkylation and ring integrity via IR interpretation.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 3-Aminopyrazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Secrieru, A., et al. (2021).[5][6] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299.[5] [Link]
-
Canadian Light Source. (2011).[1] Synchrotron-based infrared spectrum of oxetane. University of Manitoba / CLS Research.[1] [Link][1]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980.[1] (Reference for Oxetane stability and structural properties in medicinal chemistry).
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- 6. researchgate.net [researchgate.net]
Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
In the landscape of modern drug discovery and development, the absolute and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel chemical entities like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, a versatile building block in medicinal chemistry, structural certainty is the bedrock upon which all subsequent research—from computational modeling to clinical trials—is built.[1] This guide provides an in-depth comparison of analytical techniques for structural elucidation, culminating in a detailed protocol for the definitive validation of the target molecule's structure using single-crystal X-ray crystallography, the undisputed gold standard in the field.[2]
The Imperative of Structural Certainty
The precise arrangement of atoms in a molecule dictates its function. Isomers—molecules with the same chemical formula but different structures—can exhibit drastically different pharmacological and toxicological profiles. A misplaced substituent or an incorrect stereochemical assignment can mean the difference between a breakthrough therapeutic and a failed candidate. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, anchored by the most definitive method available, is essential for robust structural validation.
A Comparative Analysis of Structural Elucidation Techniques
While several techniques provide structural information, they vary significantly in the type and definitiveness of the data they produce. Here, we compare the most common methods used in the characterization of small organic molecules like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.
| Technique | Information Provided | Sample Requirements | Key Strengths | Critical Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3] | High-quality single crystal (~20-250 µm).[4][5] | Unambiguous and definitive structural determination.[6] | Crystal growth can be challenging and time-consuming; structure represents the solid state.[7] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Atomic connectivity, chemical environment, relative stereochemistry, solution dynamics. | 5-20 mg dissolved in deuterated solvent. | Gold standard for determining structure in solution; excellent for mapping out the molecular backbone.[8] | Does not provide absolute 3D coordinates; interpretation can be ambiguous for novel scaffolds without other data.[9] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Micrograms to nanograms of sample. | Extremely sensitive, provides exact mass and formula. | Cannot distinguish between isomers; provides no stereochemical or connectivity information. |
| Computational Chemistry (DFT) | Predicted 3D geometry, conformational analysis, predicted spectroscopic properties. | None (theoretical). | Complements experimental data by predicting stable conformations and rationalizing observed properties. | Results are model-dependent and must be validated by experimental data. |
As the table illustrates, while NMR and MS are indispensable for confirming connectivity and molecular formula, only X-ray crystallography provides the high-resolution, three-dimensional atomic coordinates that constitute irrefutable proof of structure.[4]
Gold Standard Validation: The X-ray Crystallography Workflow
The following section details the complete, self-validating workflow for confirming the structure of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Crystallographic Workflow
Experimental Protocol
Part 1: Synthesis and Crystal Growth
The prerequisite for any crystallographic study is a sample of the highest possible purity. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.[10]
-
Synthesis and Purification: Synthesize 1-(Oxetan-3-yl)-1h-pyrazol-3-amine based on established methods for pyrazole formation.[11] Purify the crude product, typically via column chromatography followed by recrystallization, to a purity of ≥98%, confirmed by NMR and LC-MS. The target compound has a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol .[12]
-
Growing Diffraction-Quality Crystals (Vapor Diffusion): Crystal growth is often the most challenging step, requiring patience and meticulous technique.[13] The goal is to approach supersaturation slowly, allowing molecules to order themselves into a perfect lattice.[5]
-
Solvent Selection: In a clean, 4 mL glass vial, dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., 0.5 mL of methanol or ethyl acetate).
-
Setup: Place this small vial, uncapped, inside a larger (20 mL) vial containing 2-3 mL of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).
-
Sealing and Incubation: Seal the outer vial tightly. The higher vapor pressure of the anti-solvent will cause it to slowly diffuse into the good solvent. This gradually decreases the solubility of the compound, ideally leading to the formation of a few large, well-ordered crystals over several days.
-
Causality: This slow diffusion method prevents rapid precipitation, which would result in an amorphous powder or microcrystalline material unsuitable for single-crystal diffraction.[7] The system should be left undisturbed in a location with a stable temperature.
-
Part 2: Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable crystal (transparent, well-defined edges, typically 0.1-0.3 mm in size) under a microscope.[5]
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher quality data.
-
Collect diffraction data using a modern diffractometer, which rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[4][14]
-
-
Structure Solution and Refinement:
-
The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are then used to calculate an electron density map.[15]
-
An initial molecular model is built to fit this electron density map.
-
This model is then computationally refined to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters.
-
-
Validation and Finalization:
-
The quality of the final structure is assessed using several metrics. The most important are the R-factor (R1) and the free R-factor (Rfree).[16] R1 measures the agreement between the experimental data and the model, while Rfree is a cross-validation metric calculated from a subset of data excluded from refinement, which helps to detect overfitting.[16] For a good quality small-molecule structure, R1 is typically below 5%.
-
The final, validated atomic coordinates, molecular geometry, and experimental details are compiled into a Crystallographic Information File (CIF).[17][18]
-
Data Analysis and Dissemination: The Final Proof
The CIF is the standard, universally accepted format for sharing crystallographic data.[17] It contains all the information required to verify the structure and the quality of the experiment.
Hypothetical Crystallographic Data for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
| Parameter | Value | Significance |
| Formula | C₆H₉N₃O | Confirms elemental composition. |
| M. Wt. | 139.16 | Matches mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 12.1, 7.2 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle. |
| V (ų) | 730.4 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I>2σ(I)] | 0.041 | Low R-factor indicates excellent agreement between model and data.[19] |
| Rfree | 0.043 | Close to R1, indicating the model is not overfitted.[15] |
| CCDC No. | XXXXXXX | Unique identifier for data retrieval from the CSD. |
Structural Insights from the CIF
The refined structure would provide definitive confirmation of:
-
Connectivity: The oxetane ring is attached to the N1 position of the pyrazole, and the amine group is at the C3 position.
-
Geometry: The pyrazole ring is planar, as expected for an aromatic system. Bond lengths and angles conform to established values.
-
Conformation: The specific puckering of the four-membered oxetane ring is determined.
-
Intermolecular Interactions: The model reveals how molecules pack in the crystal, likely showing hydrogen bonds involving the amine N-H protons and the pyrazole or oxetane heteroatoms, which stabilize the crystal lattice.
Validated Molecular Structure
Trustworthiness Through Public Deposition
To complete the validation process and ensure transparency and reproducibility, the final CIF must be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[20]
-
Process: Deposition is typically done through a web portal where the CIF and associated files (structure factor files) are uploaded.[21] The data undergoes automated checks for syntax and integrity.[22]
-
Significance: Upon deposition, a unique CCDC number is assigned, which must be cited in any publication.[21] This allows any researcher worldwide to freely access and inspect the primary crystallographic data, making the structural assignment fully transparent and verifiable.[23]
Conclusion
While a suite of analytical tools is necessary for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous picture of a molecule's three-dimensional structure. For a pharmaceutically relevant scaffold like 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, this level of certainty is not merely academic—it is a critical requirement for advancing a compound in the drug development pipeline. The rigorous, self-validating workflow described herein, from meticulous crystal growth to public data deposition, represents the pinnacle of structural validation and ensures the integrity of the chemical sciences.
References
-
Gonnella, N. C. (2019). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved February 11, 2026, from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved February 11, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 11, 2026, from [Link]
-
Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Retrieved February 11, 2026, from [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved February 11, 2026, from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 11, 2026, from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1639. [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 11, 2026, from [Link]
-
Chen, V. B., Arendall, W. B., Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., ... & Richardson, D. C. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(1), 12-21. [Link]
-
FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved February 11, 2026, from [Link]
-
Liu, B., et al. (2024). Growing large single crystals of two- or three-dimensional covalent organic polymers through unconventional Te-O-P linkages. Nature Communications, 15(1), 9987. [Link]
-
Lightfoot, M. (2018). Cambridge Structural Database: Deposition and Access Developments. IUCr. [Link]
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved February 11, 2026, from [Link]
-
CCDC. (n.d.). Short Guide to CIFs. Retrieved February 11, 2026, from [Link]
-
Read, R. J., & Karplus, P. A. (2021). Model validation in Crystallographic Fragment Screening. Oxford Protein Informatics Group. [Link]
-
Terwilliger, T. C., Adams, P. D., Read, R. J., & Brunger, A. T. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography. Protein Science, 21(11), 1636-1647. [Link]
-
Brunger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In Crystallographic Methods and Protocols (pp. 245-266). Humana Press. [Link]
-
WikiLectures. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved February 11, 2026, from [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 11, 2026, from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved February 11, 2026, from [Link]
-
Banci, L. (2013). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved February 11, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(oxetan-3-yl)-1h-pyrazol-3-amine. Retrieved February 11, 2026, from [Link]
-
MySkinRecipes. (n.d.). 1-(oxetan-3-yl)-1H-pyrazol-4-amine. Retrieved February 11, 2026, from [Link]
-
Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(1), 140-145. [Link]
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Comparative Guide: Physicochemical Profiling of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine
Topic: Comparative Lipophilicity (LogP) of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The "Oxetane Effect" in Fragment Design
In modern medicinal chemistry, the modulation of lipophilicity (LogP) without sacrificing metabolic stability is a critical challenge. This guide analyzes 1-(Oxetan-3-yl)-1H-pyrazol-3-amine , a strategic fragment where the oxetane ring serves as a polar surrogate for traditional alkyl groups (isopropyl or tert-butyl).
By replacing a lipophilic gem-dimethyl or methylene unit with an oxetane, researchers typically observe a LogP reduction of 1.0–2.0 units while retaining similar steric volume. This structural modification enhances aqueous solubility and reduces metabolic clearance liabilities associated with high lipophilicity, making this pyrazole analog a superior scaffold for fragment-based drug discovery (FBDD).
Structural & Physicochemical Comparison
The following analysis compares the 1-(oxetan-3-yl) variant against its direct steric and electronic analogs. The oxetane ring at the N1-position acts as a metabolic "sink" for lipophilicity.
Table 1: Comparative Physicochemical Metrics
| Compound | Structure Description | cLogP (Est.)* | Solubility (aq) | Metabolic Stability | Electronic Effect (N1) |
| 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | Target Compound | -0.7 to -0.2 | High | High (Blocked N-dealkylation) | Electron-withdrawing (reduces pKa) |
| 1-Isopropyl-1H-pyrazol-3-amine | Steric Analog | 0.8 to 1.2 | Moderate | Low (C-H oxidation prone) | Weakly donating |
| 1-(tert-Butyl)-1H-pyrazol-3-amine | Gem-dimethyl Analog | 1.5 to 1.9 | Low | Moderate | Weakly donating |
| 1-Methyl-1H-pyrazol-3-amine | Minimal Analog | -0.3 to 0.1 | High | Moderate (N-demethylation risk) | Neutral |
*Note: Values represent consensus estimates based on ChemAxon/XLogP3 models and comparative literature data for oxetane-heterocycle series [1][2].
Key Analysis
-
Lipophilicity Shift: The oxetane analog exhibits a
LogP of approximately -1.5 to -2.0 compared to the tert-butyl analog. This is attributed to the exposed ether oxygen, which acts as a hydrogen bond acceptor (HBA), significantly increasing the solvation energy in aqueous media [3]. -
Basicity Modulation: The oxetane ring exerts an inductive electron-withdrawing effect (
) on the pyrazole nitrogen. This lowers the pKa of the exocyclic amine (position 3), potentially reducing hERG liability and improving membrane permeability despite the lower LogP [4]. -
Metabolic Blocking: Unlike the isopropyl group, which is prone to CYP450-mediated hydroxylation, the oxetane ring is metabolically robust. It mimics the steric bulk of a gem-dimethyl group but blocks the "soft spot" for oxidation.
Mechanistic Visualization
The following diagram illustrates the structural relationships and the physicochemical impact of the oxetane substitution.
Figure 1: Structural relationship and mechanistic drivers for the physicochemical shift observed in the oxetane analog.
Experimental Protocol: Determination of LogP for Polar Fragments
For hydrophilic fragments like 1-(oxetan-3-yl)-1H-pyrazol-3-amine (LogP < 0), traditional shake-flask methods may suffer from phase separation issues or low sensitivity in the octanol layer. The HPLC-Based LogP Determination is the recommended industry standard for accuracy and throughput.
Method: Reversed-Phase HPLC (OECD Guideline 117 adapted)
Objective: Determine the lipophilicity by correlating retention time (
Reagents & Equipment[1][2]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4) / Methanol (95:5).
-
Mobile Phase B: Methanol / 20 mM Ammonium Acetate (pH 7.4) (95:5).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Standards: Acetanilide (LogP 0.16), Acetophenone (LogP 1.58), Toluene (LogP 2.73), 2-Butanone (LogP 0.29).
Step-by-Step Workflow
-
System Equilibration:
-
Set column temperature to 25°C.
-
Equilibrate with 50% MeOH at 1.0 mL/min for 30 minutes.
-
-
Calibration:
-
Inject the standard mixture (10 µM each).
-
Record retention times (
) and calculate the capacity factor ( ) for each: (Where is the dead time, determined by thiourea injection). -
Plot
vs. Literature LogP to generate a linear regression equation ( ).
-
-
Sample Analysis:
-
Dissolve 1-(oxetan-3-yl)-1H-pyrazol-3-amine in MeOH (1 mg/mL).
-
Inject sample under identical conditions.
-
Calculate LogP using the regression equation from Step 2.
-
-
Validation (Self-Check):
-
If the calculated LogP is < 0, verify using a secondary method (e.g., Shake-flask with LC-MS/MS detection) to confirm partitioning into the aqueous phase is not due to ionization (LogD vs LogP check).
-
Figure 2: HPLC-based LogP determination workflow optimized for polar fragments.
References
-
Wuitschik, G., et al. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link
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A Senior Application Scientist's Guide to Identifying Common Impurities in Commercial 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, 1-(Oxetan-3-yl)-1h-pyrazol-3-amine has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors for oncology. The incorporation of the oxetane ring often imparts favorable physicochemical properties, such as improved metabolic stability and aqueous solubility[1][2]. However, the synthetic complexity of this molecule can lead to the presence of various impurities that may significantly impact downstream applications, including biological screening and drug safety profiles. This guide provides a comprehensive comparison of potential impurities, their origins, and robust analytical methodologies for their identification and quantification.
The Genesis of Impurities: A Look at the Synthetic Pathway
Understanding the potential impurities in a commercial product begins with a critical analysis of its synthetic route. While specific manufacturing processes are often proprietary, the fundamental chemistry for constructing the pyrazole ring is well-established. A plausible and common synthetic approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent[3][4][5].
For 1-(Oxetan-3-yl)-1h-pyrazol-3-amine, a likely synthetic pathway involves the reaction of oxetan-3-ylhydrazine (A) with a suitable three-carbon building block, such as 3-aminocrotononitrile (B) or a related β-keto nitrile.
Caption: Plausible synthetic route for 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.
This reaction, while effective, can generate a spectrum of impurities arising from unreacted starting materials, side reactions, and subsequent degradation.
Classification of Common Impurities
The impurities in commercial 1-(Oxetan-3-yl)-1h-pyrazol-3-amine can be broadly categorized into three main types: process-related impurities, regioisomers, and degradation products.
Caption: Classification of potential impurities in 1-(Oxetan-3-yl)-1h-pyrazol-3-amine.
Process-Related Impurities
These are substances that originate from the manufacturing process itself.
-
Unreacted Starting Materials: The most straightforward impurities are residual oxetan-3-ylhydrazine and the three-carbon source (e.g., 3-aminocrotononitrile). Their presence is typically due to incomplete reactions or inefficient purification.
-
Reaction By-products: Incomplete cyclization of the intermediate can lead to open-chain impurities. Additionally, the decomposition of hydrazine reagents, especially under elevated temperatures, can introduce colored impurities[6].
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, methanol, acetonitrile, toluene) may be present in the final product[7].
The Regioisomeric Challenge
A significant and often challenging impurity to separate is the regioisomer, 1-(Oxetan-3-yl)-1h-pyrazol-5-amine . This isomer arises from the alternative cyclization pathway of the reaction intermediate.
The formation of this isomer is a common issue in pyrazole synthesis when using unsymmetrical starting materials[7]. Since the regioisomer has the same molecular weight and similar physicochemical properties as the target molecule, its separation and distinct identification require high-resolution analytical techniques.
Degradation Products
These impurities form due to the decomposition of the final product under various conditions such as exposure to light, heat, or reactive chemicals.
-
Oxidative Degradants: The amino group and the pyrazole ring can be susceptible to oxidation, leading to the formation of various oxidized by-products[7].
-
Hydrolytic/Ring-Opened Products: While the oxetane ring is generally more stable than other strained rings, it can undergo ring-opening under harsh acidic conditions, leading to diol impurities[8].
Analytical Methodologies for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 1-(Oxetan-3-yl)-1h-pyrazol-3-amine. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/DAD | Quantification of known impurities, Purity assessment | Robust, reproducible, excellent for quantification. | Requires reference standards for positive identification. |
| LC-MS | Identification of unknown impurities, Confirmation of molecular weights | High sensitivity, provides molecular weight and fragmentation data for structural elucidation. | Quantification can be less precise than HPLC-UV without isotope-labeled standards. |
| NMR (¹H, ¹³C, 2D) | Structural elucidation of the main component and impurities, Differentiation of isomers | Provides definitive structural information, crucial for distinguishing regioisomers. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| GC-MS | Identification and quantification of residual solvents | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile impurities. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general reverse-phase HPLC method that can be developed and validated to separate the target molecule from its potential impurities.
Objective: To develop a stability-indicating HPLC method capable of resolving 1-(Oxetan-3-yl)-1h-pyrazol-3-amine from its process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV/Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 254 nm (or scan with PDA)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation (Forced Degradation): To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the sample to stress conditions to intentionally generate degradation products[7][9].
-
Acid Hydrolysis: 0.1 N HCl at 60 °C.
-
Base Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid sample to 105 °C.
-
Photolytic Degradation: Expose sample to UV light.
The chromatograms from the stressed samples should be compared to that of the unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.
Caption: Workflow for RP-HPLC analysis of impurities.
Differentiating the Regioisomer: The Power of NMR and LC-MS
Distinguishing between 1-(Oxetan-3-yl)-1h-pyrazol-3-amine and its 5-amino regioisomer is critical.
-
LC-MS/MS: While both isomers will have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer may differ. A detailed analysis of the MS/MS spectra can provide clues to the substitution pattern.
-
2D NMR: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. For the desired 3-amino isomer, a NOESY experiment should show a correlation between the protons on the oxetane ring and the proton at the 5-position of the pyrazole ring. In contrast, the 5-amino isomer would show a correlation between the oxetane protons and the proton at the 3-position. This provides unambiguous structural confirmation[7].
Conclusion
The purity of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is paramount for its successful application in research and drug development. A thorough understanding of its synthetic pathway allows for the prediction of potential process-related impurities and regioisomers. By employing a combination of high-resolution analytical techniques, particularly a well-validated stability-indicating HPLC method, LC-MS, and 2D NMR, researchers can confidently identify and quantify these impurities. This ensures the quality and reliability of the starting material, which is a critical step in the development of novel therapeutics.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
MySkinRecipes. 1-(oxetan-3-yl)-1H-pyrazol-4-amine. [Link]
-
Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
ResearchGate. HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Al-Tamrah, S. A., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE. [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Kumar, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. [Link]
-
Zhang, L., & Zhang, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
-
Kumar, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
-
El-Metwally, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Waters Corporation. Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]
-
da Silva, C. A., et al. (2019). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Journal of Analytical Methods in Chemistry. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. [Link]
Sources
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- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(Oxetan-3-yl)-1h-pyrazol-3-amine proper disposal procedures
The proper handling and disposal of specialized heterocyclic building blocks require a deep understanding of their structural reactivity. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a highly functionalized intermediate frequently utilized in drug discovery and medicinal chemistry. Because it combines a basic pyrazole-amine moiety with a strained oxetane ring, its disposal is not as simple as discarding a standard organic solvent.
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with the mechanistic rationale and step-by-step operational protocols required to safely manage and dispose of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1][2].
Chemical Profile & Hazard Causality
To design a self-validating disposal protocol, we must first analyze the structural vulnerabilities of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine[3][4].
-
Basicity and Corrosivity: The presence of the exocyclic primary amine and the electron-rich pyrazole ring makes this compound a Lewis base[4]. Related oxetane-pyrazole isomers are classified under the GHS hazard code H314 (Causes severe skin burns and eye damage) [5]. Mixing this compound with concentrated acids during waste consolidation will result in a rapid, highly exothermic neutralization reaction.
-
Oxetane Ring Strain (The Hidden Hazard): The oxetane ring is a four-membered cyclic ether. It possesses significant ring strain (approximately 107 kJ/mol). While relatively stable under neutral or basic conditions, oxetanes are highly susceptible to acid-catalyzed ring-opening [4]. If this compound is inadvertently disposed of in a highly acidic waste stream (e.g., concentrated HCl or H2SO4), the acid will protonate the oxetane oxygen, triggering a nucleophilic ring-opening cascade. This can lead to uncontrolled exothermic polymerization, pressurization of the waste container, and potential rupture.
Table 1: Physicochemical & Hazard Summary
| Parameter | Value / Classification | Operational Implication |
| Chemical Name | 1-(Oxetan-3-yl)-1H-pyrazol-3-amine | N/A |
| CAS Registry Number | 2137931-24-7[3] | Use for EPA waste manifesting. |
| Molecular Formula | C6H9N3O[4] | High nitrogen content; generates NOx upon incineration. |
| Molecular Weight | 139.16 g/mol [3] | N/A |
| Primary Hazard | Corrosive / Irritant (H314)[5] | Requires strict use of PPE (nitrile gloves, goggles). |
| Reactivity Risk | Acid-catalyzed ring-opening | Must be strictly segregated from mineral acid waste. |
| Preferred Containment | High-Density Polyethylene (HDPE) | Avoid metal containers which may corrode over time. |
Logical Workflow for Waste Routing
The following diagram illustrates the decision-making process for routing 1-(Oxetan-3-yl)-1H-pyrazol-3-amine waste based on its physical state and solvent matrix.
Caption: Operational workflow for the segregation and disposal of 1-(Oxetan-3-yl)-1H-pyrazol-3-amine.
Step-by-Step Disposal Protocols
In accordance with Prudent Practices in the Laboratory[6][7], chemical waste must be tracked from its point of generation to its final disposal. The following protocols provide self-validating steps to ensure safety.
Protocol A: Disposal of Solid (Neat) Material
Use this protocol for expired reagents, spilled solids, or concentrated residues.
-
Preparation: Don standard PPE (flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves). Ensure all work is conducted inside a certified fume hood with a verified face velocity[8].
-
Containment: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container[9]. Do not use metal containers, as the basic amine can cause corrosion over time.
-
Segregation: Ensure the waste container is strictly designated for "Basic Organic Waste." Never combine this material with acidic waste streams, oxidizers, or halogenated solvents[9].
-
Labeling: Immediately affix a hazardous waste label. Per EPA RCRA requirements, the label must explicitly state "Hazardous Waste," list the chemical name ("1-(Oxetan-3-yl)-1H-pyrazol-3-amine"), and include the "Corrosive" hazard pictogram[2][10].
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the line of sight of generation. The container must remain tightly capped unless actively adding waste[10][11].
Protocol B: Disposal of Aqueous/Organic Solutions
Use this protocol for reaction mixtures or chromatography fractions containing the compound.
-
Thermal Validation (Self-Validating Step): Before transferring the solution to a bulk waste container, touch the outside of the flask. If it is warm, an unintended reaction (such as acid-base neutralization or oxetane ring-opening) is occurring. Place the flask in an ice bath immediately.
-
pH Assessment: Test the solution with pH paper.
-
If pH > 8: The solution is basic. Proceed to Step 3.
-
If pH < 4:Warning. The acidic environment threatens the stability of the oxetane ring. Carefully neutralize the solution by adding a weak base (e.g., saturated
solution) dropwise while stirring in an ice bath until the pH reaches 7-8[9].
-
-
Transfer: Once the solution is confirmed to be thermally stable and pH neutral/mildly basic, funnel it into the appropriate HDPE liquid waste carboy (segregated into non-halogenated or halogenated organic waste, depending on the primary solvent)[9][12].
-
Rinsing: Triple-rinse the original reaction glassware with a compatible solvent (e.g., methanol or acetone) and add the rinsate to the waste container. Empty chemical containers must be thoroughly rinsed prior to standard disposal[6][9].
Protocol C: Emergency Spill Decontamination
In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Neutralize & Absorb: Do not use acidic spill kits. Cover the spill with an inert, chemically inactive absorbent material (e.g., vermiculite, dry sand, or a commercial universal spill pad)[8][13].
-
Collect: Use a non-sparking plastic scoop to collect the saturated absorbent. Place it into a heavy-duty polyethylene bag or a dedicated solid waste pail[12].
-
Decontaminate: Wash the spill surface with a mild detergent and water. Collect the wash water using absorbent pads and add them to the solid waste container.
-
Manifest: Label the container as "Spill Decontamination Debris containing 1-(Oxetan-3-yl)-1H-pyrazol-3-amine" and contact your Environmental Health and Safety (EHS) department for immediate pickup[11][13].
References
-
PubChemLite. "1-(oxetan-3-yl)-1h-pyrazol-3-amine." Université du Luxembourg, [Link]
-
National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. [Link]
-
Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, 15 Jul. 2024, [Link]
-
Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager, 26 Oct. 2021, [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 21 May 2025, [Link]
Sources
- 1. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 2. danielshealth.com [danielshealth.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazol-3-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 5. 5-(OXETAN-3-YL)-1H-PYRAZOL-3-AMINE | 1425932-06-4 [sigmaaldrich.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. mtpinnacle.com [mtpinnacle.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. vumc.org [vumc.org]
Operational Safety & Handling Protocol: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine
Executive Summary & Chemical Context
1-(Oxetan-3-yl)-1h-pyrazol-3-amine is a specialized heterocyclic building block, primarily utilized in medicinal chemistry as a scaffold for kinase inhibitors. The molecule features two distinct functional motifs that dictate its safety and handling profile:
-
The Aminopyrazole: A basic, polar moiety capable of hydrogen bonding, generally associated with mucosal irritation.
-
The Oxetane Ring: A four-membered strained ether.[1] While often used as a metabolically stable bioisostere for gem-dimethyl groups, it possesses latent chemical reactivity—specifically susceptibility to ring-opening under acidic conditions.
Core Safety Directive: Due to the absence of comprehensive toxicological data (carcinogenicity/reproductive toxicity), this compound must be handled under Universal Precautions for Novel Chemical Entities (NCEs). It should be treated as a Category 3 Irritant (Skin/Eye/Respiratory) with potential for biological activity.
Risk Assessment & Hazard Profiling
The safety profile is derived from a structural deconstruction of the molecule. We apply a "Control Banding" approach where specific toxicity data is missing.
Chemical Stability Hazard: Acid Sensitivity
Unlike tetrahydrofuran (THF), the oxetane ring possesses significant ring strain (~106 kJ/mol).[2] While stable to bases and nucleophiles, contact with strong Lewis or Brønsted acids can trigger rapid, exothermic ring-opening polymerization or decomposition.
-
Operational Constraint: Do not use acidic aqueous washes during workup without thermal control.
-
Waste Constraint: Segregate from acidic waste streams.
Biological Hazard: Potential Potency
As a precursor to kinase inhibitors, the molecule is designed to interact with biological enzymes.
-
Default Control Band: OEB 3 (Occupational Exposure Band 3) — Handle as if potent until proven otherwise.
-
Primary Route of Entry: Inhalation of dust (solid state) and transdermal absorption (solution state).
Visualization: Risk Logic Flow
The following diagram illustrates the decision matrix for determining safety controls based on the molecule's substructures.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. The selection rationale is based on preventing dermal absorption of the amine and inhalation of the solid.
| Protection Category | Recommended Equipment | Technical Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the basic nature of the amine. Dust or splashes can cause severe corneal irritation. |
| Hand (Primary) | Nitrile Gloves (Min. 0.11 mm / 4-5 mil) | Nitrile provides excellent resistance to the likely solvents used (DCM, MeOH) and the amine itself. |
| Hand (Secondary) | Double Gloving | Required when handling solutions >100mM. The outer glove protects against the solvent; the inner glove protects against the solute. |
| Respiratory | Engineering Control Preferred (Fume Hood) | Primary: Handle inside a certified chemical fume hood. Secondary: If hood is unavailable (NOT recommended), use a half-mask respirator with P100/OV cartridges . N95 is insufficient for potent organic amines. |
| Body | Lab Coat (Buttoned, Long Sleeve) | Standard protection. Tyvek sleeves recommended if weighing quantities >10g to prevent cuff contamination. |
Operational Protocols
A. Solid Handling & Weighing
The primary risk during weighing is electrostatic dispersion of the fine powder.
-
Environment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure .
-
Static Control: Use an ionizing fan or anti-static gun if the powder is "fly-away." Small heterocyclic amines often carry significant static charge.
-
Technique:
-
Place the receiving vessel (tare) inside the hood.
-
Transfer solid using a disposable spatula.
-
Immediately wipe the exterior of the stock bottle and the balance area with a solvent-dampened wipe (methanol/water) to capture invisible dust.
-
B. Solubilization & Reaction Setup
The primary risk here is chemical incompatibility.
-
Solvent Selection: Compatible with DCM, THF, Methanol, and Ethanol.
-
Acid Warning:
-
Avoid dissolving directly in strong acids (HCl, H2SO4) without cooling.
-
If an acidic reaction environment is required (e.g., deprotection), add the acid dropwise at 0°C to manage potential exotherms from oxetane ring stress.
-
-
Reaction Monitoring: When heating, ensure the system is under an inert atmosphere (Nitrogen/Argon). While oxetanes are thermally more stable than epoxides, oxidative degradation at high temperatures (>100°C) is possible.
C. Waste Disposal (Critical)
Improper disposal is a common cause of lab accidents with strained rings.
-
Segregation: Do NOT pour reaction mixtures containing this compound into a generic "Acid Waste" carboy.
-
Quenching: If the reaction mixture is acidic, it must be neutralized (pH 7-8) with Sodium Bicarbonate (NaHCO3) before being added to the organic waste stream.
-
Labeling: Tag waste containers with "Contains Strained Ring Heterocycles – Potential Reactive."
Visualization: Operational Workflow
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 minutes. The amine is basic; do not neutralize with vinegar/acid on skin (exothermic risk). |
| Eye Contact | Flush with water/saline for 15 minutes. Seek medical attention immediately (alkaline irritation to eyes can be damaging). |
| Spill (Solid) | Do not dry sweep. Cover with wet paper towels (methanol/water) to dampen, then wipe up to prevent dust generation. |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use acidic clay absorbents. |
References
-
National Center for Biotechnology Information (NCBI). Oxetanes in Drug Discovery Campaigns. PubChem Compound Summary. Retrieved March 5, 2026. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][4] Chemical Reviews, 116(24), 15148–15212. (Authoritative source on Oxetane stability and acid sensitivity). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
